Chemical properties of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine
The following technical guide details the chemical properties, synthesis, and pharmacological utility of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine . This document is structured for researchers in medicinal chemistry and d...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, synthesis, and pharmacological utility of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's role as a privileged scaffold in the development of adrenergic receptor modulators.
A Fluorinated Scaffold for Next-Generation Adrenergic Modulators
Chemical Identity & Structural Analysis
This compound represents a specific fluorinated derivative of the "phenoxyethylamine" pharmacophore, a structural motif foundational to numerous beta-blockers (e.g., Carvedilol) and alpha-antagonists (e.g., Tamsulosin). The introduction of the fluorine atom at the 5-position of the phenyl ring is a strategic medicinal chemistry modification designed to alter metabolic stability and lipophilicity without disrupting critical receptor binding interactions.
The 5-fluoro substitution significantly impacts the physicochemical behavior compared to the non-fluorinated parent (2-(2-methoxyphenoxy)ethylamine).
Parameter
Value (Predicted/Exp)
Significance in Drug Design
LogP (Lipophilicity)
~1.65
Slightly higher than the non-fluorinated parent (~1.3), improving CNS penetration and membrane permeability.
pKa (Amine)
9.4 ± 0.2
Basic amine; predominantly protonated at physiological pH (7.4), essential for ionic bonding with Asp¹¹³ in β-adrenergic receptors.
pKa (Ether Oxygen)
-3.5
Weak H-bond acceptor; the electron-withdrawing fluorine slightly reduces the basicity of the ether oxygen via the inductive effect.
PSA (Polar Surface Area)
~35 Ų
Favorable for oral bioavailability (Rule of 5 compliant).
Metabolic Stability
High
The C-F bond at position 5 blocks metabolic oxidation (hydroxylation) that typically occurs at the para-position relative to the methoxy group.
Synthetic Methodology
The synthesis of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine requires precision to prevent over-alkylation (dimerization). The most robust protocol for research-grade purity involves the Gabriel Synthesis modification or the Oxazolidinone route to ensure mono-alkylation.
Protocol: Phthalimide-Protected Alkylation Route
Rationale: Direct alkylation of the phenol with chloroethylamine often yields tertiary amines (dimers). Using N-(2-bromoethyl)phthalimide protects the nitrogen, ensuring exclusive primary amine formation.
Heat the mixture to 80-90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the phenol.
Intermediate Isolation:
Pour reaction mixture into ice water. The phthalimide intermediate will precipitate.
Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.
Deprotection (Hydrazinolysis):
Suspend the intermediate in Ethanol.
Add Hydrazine Hydrate (3.0 eq) and reflux for 2-3 hours. A white precipitate (phthalhydrazide) will form.
Purification:
Cool, filter off the phthalhydrazide by-product.
Concentrate the filtrate. Dissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol), then brine.
Dry over
and evaporate to yield the free amine oil. Convert to HCl salt using ethereal HCl for long-term storage.
Visual Synthesis Pathway
Figure 1: Gabriel Synthesis pathway ensuring primary amine specificity.
Mechanistic Pharmacology & Application
The 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine moiety acts as the "anchor" in larger drug molecules, specifically targeting G-Protein Coupled Receptors (GPCRs).
4.1. The "Fluorine Effect" in Binding
In the context of Beta-Adrenergic Receptors (
):
Ionic Anchoring: The ethylamine nitrogen (protonated at pH 7.4) forms a critical salt bridge with Asp¹¹³ in the transmembrane helix 3 (TM3) of the receptor.
Hydrogen Bonding: The ether oxygen and methoxy oxygen act as hydrogen bond acceptors for Ser²¹¹ and Ser²¹⁵ in TM5.
Fluorine Role: The 5-Fluoro group is positioned to interact with hydrophobic pockets (e.g., Phe²⁹⁰ ) or to modulate the electronic density of the aromatic ring, altering the
stacking interactions with Phe¹⁹³ . Crucially, it blocks metabolic hydroxylation at the 5-position, extending the half-life () of the drug compared to non-fluorinated analogs [1].
An In-Depth Technical Guide to the Binding Affinity of 5-Fluoro-2-Methoxy-Phenoxy Derivatives to Alpha-1 Adrenergic Receptors: A Roadmap for Novel Modulator Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract Alpha-1 adrenergic receptors (α1-ARs), a class of G-protein coupled receptors (GPCRs), are pivotal in regulating physiological processes, including...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-1 adrenergic receptors (α1-ARs), a class of G-protein coupled receptors (GPCRs), are pivotal in regulating physiological processes, including vascular tone, cardiac contractility, and neurotransmission. Their dysfunction is implicated in a range of pathologies, from hypertension and benign prostatic hyperplasia (BPH) to potentially heart failure and neurodegenerative disorders. Consequently, the development of subtype-selective α1-AR modulators remains a significant therapeutic goal. This technical guide explores the untapped potential of the 5-fluoro-2-methoxy-phenoxy scaffold as a novel chemical starting point for the design of such agents. While direct binding data for this specific chemical class is not yet prevalent in published literature, this document serves as a comprehensive roadmap for its investigation. We will delve into the theoretical underpinnings of its potential interactions with α1-ARs, provide detailed experimental protocols for the synthesis and characterization of novel derivatives, and present a framework for interpreting the resulting data. This guide is designed to empower researchers to systematically explore this promising, yet uncharted, area of medicinal chemistry.
The Alpha-1 Adrenergic Receptor Family: Therapeutic Significance and Unmet Needs
The α1-adrenergic receptor family comprises three subtypes: α1A, α1B, and α1D.[1] These receptors are activated by the endogenous catecholamines, norepinephrine and epinephrine, and are fundamentally involved in the sympathetic nervous system's control of cellular function.[2] Their activation primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), culminating in a variety of physiological responses.
The distinct tissue distribution of the α1-AR subtypes underpins their diverse physiological roles and therapeutic relevance:
α1A-Adrenergic Receptors: Predominantly located in the prostate, bladder neck, and urethra, making them a key target for the treatment of BPH.[3] Selective antagonists of the α1A subtype can alleviate the symptoms of BPH by relaxing the smooth muscle in these tissues, thereby improving urinary flow.[4]
α1B-Adrenergic Receptors: Found in the heart and blood vessels, where they are involved in the regulation of blood pressure and cardiac hypertrophy.
α1D-Adrenergic Receptors: Also present in vascular smooth muscle and the central nervous system, contributing to the control of vascular tone and neuronal excitability.
Current therapeutic agents targeting α1-ARs often lack subtype selectivity, leading to off-target effects such as orthostatic hypotension.[3] The development of novel chemical scaffolds that can confer subtype selectivity is therefore a high-priority area of research.
The 5-Fluoro-2-Methoxy-Phenoxy Scaffold: A Rationale for Investigation
The 5-fluoro-2-methoxy-phenoxy moiety presents an intriguing starting point for the design of novel α1-AR ligands. This assertion is based on established principles of structure-activity relationships (SAR) for adrenergic receptor ligands:
The Phenoxy Group: The phenoxy ring serves as a common structural element in many known α1-AR antagonists, acting as a key pharmacophore that interacts with the receptor's binding pocket.
Fluorine Substitution: The introduction of a fluorine atom at the 5-position of the phenoxy ring can significantly influence the electronic properties of the molecule. This can lead to altered binding interactions, improved metabolic stability, and enhanced selectivity. The strategic placement of fluorine can modulate the pKa of nearby functional groups and influence the molecule's conformation, both of which are critical for receptor binding.[5]
Methoxy Substitution: The methoxy group at the 2-position can also play a crucial role in receptor recognition. It can act as a hydrogen bond acceptor and its steric bulk can influence the orientation of the molecule within the binding pocket, potentially favoring interactions with specific amino acid residues that differ between the α1-AR subtypes.
Given these considerations, a systematic exploration of derivatives based on the 5-fluoro-2-methoxy-phenoxy scaffold is warranted.
A Proposed Research Workflow for the Characterization of Novel 5-Fluoro-2-Methoxy-Phenoxy Derivatives
The following experimental workflow provides a comprehensive approach to synthesizing and evaluating the binding affinity and functional activity of novel compounds based on the 5-fluoro-2-methoxy-phenoxy scaffold.
Figure 1. A comprehensive workflow for the synthesis and evaluation of novel 5-fluoro-2-methoxy-phenoxy derivatives targeting alpha-1 adrenergic receptors.
Synthesis of 5-Fluoro-2-Methoxy-Phenoxy Derivatives
A library of derivatives should be synthesized to systematically probe the SAR. The core scaffold can be derivatized at various positions, for instance, by introducing different amine-containing side chains. A generalized synthetic scheme is presented below:
Starting Materials: 5-fluoro-2-methoxyphenol and a suitable alkylating agent containing a protected amine.
Key Steps:
O-alkylation: Williamson ether synthesis between 5-fluoro-2-methoxyphenol and the alkylating agent.
Deprotection: Removal of the amine protecting group.
Diversification: Further modification of the amine group if desired.
All synthesized compounds must be purified to >95% purity, as determined by High-Performance Liquid Chromatography (HPLC), and their structures confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols
Objective: To determine the binding affinity (Ki) of the synthesized compounds for the human α1A, α1B, and α1D adrenergic receptor subtypes.
Materials:
Cell membranes expressing recombinant human α1A, α1B, or α1D adrenergic receptors.
Radioligand: [3H]-Prazosin (a non-selective α1-AR antagonist).
Incubation: In a 96-well plate, combine cell membranes, [3H]-Prazosin (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add phentolamine.
Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
Data Analysis:
The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To determine the functional activity (agonist or antagonist) of the compounds at the α1-AR subtypes.
Materials:
CHO-K1 or HEK293 cells stably expressing one of the human α1-AR subtypes.
Fluo-4 AM calcium indicator dye.
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Reference agonist (e.g., phenylephrine).
Synthesized test compounds.
Procedure:
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.
Assay:
Agonist Mode: Add varying concentrations of the test compound to the cells and measure the change in fluorescence, which corresponds to changes in intracellular calcium levels.
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration (EC80) of the reference agonist (phenylephrine). Measure the inhibition of the agonist-induced calcium response.
Fluorescence Measurement: Use a fluorescence plate reader to measure the fluorescence intensity before and after the addition of the compounds.
Data Analysis:
The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Data Presentation and Interpretation
The binding affinity and functional activity data for a hypothetical series of 5-fluoro-2-methoxy-phenoxy derivatives should be organized in a clear and concise table to facilitate SAR analysis.
Table 1: Hypothetical Binding Affinities and Functional Activities of 5-Fluoro-2-Methoxy-Phenoxy Derivatives at Human α1-Adrenergic Receptors
Compound ID
R-Group
α1A Ki (nM)
α1B Ki (nM)
α1D Ki (nM)
α1A/α1B Selectivity
α1A/α1D Selectivity
α1A Functional Activity (EC50/IC50, nM)
XYZ-001
-CH2CH2NH2
XYZ-002
-CH2CH2CH2NH2
XYZ-003
-CH2CH2NH(CH3)
...
...
Interpretation of Results:
Binding Affinity (Ki): Lower Ki values indicate higher binding affinity.
Selectivity: The ratio of Ki values for different subtypes indicates the selectivity of the compound. A high selectivity ratio (e.g., >100-fold) is desirable for minimizing off-target effects.
Functional Activity (EC50/IC50): EC50 values are determined for agonists and represent the concentration required to elicit 50% of the maximal response. IC50 values are determined for antagonists and represent the concentration required to inhibit 50% of the response to a reference agonist.
Alpha-1 Adrenergic Receptor Signaling Pathway
The canonical signaling pathway for α1-adrenergic receptors is depicted below. Understanding this pathway is crucial for designing and interpreting functional assays.
Figure 2. The canonical Gq/11-mediated signaling pathway of alpha-1 adrenergic receptors.
Conclusion and Future Directions
The 5-fluoro-2-methoxy-phenoxy scaffold represents a promising, yet underexplored, avenue for the discovery of novel and selective α1-adrenergic receptor modulators. This technical guide provides a comprehensive framework for the systematic investigation of this chemical class. By following the proposed workflow of synthesis, in vitro binding, and functional characterization, researchers can efficiently evaluate the potential of these derivatives. The resulting SAR data will be invaluable for the rational design of lead compounds with improved affinity, selectivity, and pharmacokinetic properties. Successful identification of a potent and selective modulator from this class could pave the way for the development of next-generation therapeutics for a variety of disorders in which α1-adrenergic receptors play a critical role.
References
Hague, C., Chen, Z., Uberti, M., & Minneman, K. P. (2003). alpha(1)-Adrenergic receptor subtypes: non-identical triplets with different dancing partners?. Life sciences, 74(4), 411–418.
Patane, M. A., Bock, M. G., & Freidinger, R. M. (2000). Alpha 1a adrenergic receptor antagonists. U.S. Patent No. 6,075,038. Washington, DC: U.S.
Michelotti, G. A., Price, D. T., & Schwinn, D. A. (2000). Alpha1-adrenergic receptor regulation: a historical perspective. Pharmacology & therapeutics, 88(3), 281-309.
Docherty, J. R. (2010). Subtypes of functional alpha1-adrenoceptor. Cellular and Molecular Life Sciences, 67(3), 405-417.
Perez, D. M. (2007). Structure-function of α1-adrenergic receptors. The Journal of pharmacology and experimental therapeutics, 322(3), 853-862.
Kenny, B. A., Chalmers, D. H., Philp, K. L., & Naylor, A. M. (1995). Characterization of an alpha 1A-adrenoceptor mediating the contractile response of the rat vas deferens. British journal of pharmacology, 115(6), 981–986.
Proudman, R. G. W., & Baker, J. G. (2021). The affinity and selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology research & perspectives, 9(4), e00832.
Perez, D. M. (2012). Structure-function of α1-adrenergic receptors. The Journal of pharmacology and experimental therapeutics, 343(3), 540–547.
Marona, H., Kubacka, M., Filipek, B., Siwek, A., Dybała, M., Szneler, E., ... & Waszkielewicz, A. M. (2011). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 66(10), 733-739.
Wakimoto, T., Nitta, M., Kasahara, K., Chiba, T., Ye, Y., Tsuji, K., ... & Suwa, Y. (2009). Structure-activity relationship study on alpha1 adrenergic receptor antagonists from beer. Bioorganic & medicinal chemistry letters, 19(20), 5905-5908.
Proudman, R. G. W., & Baker, J. G. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology research & perspectives, 8(4), e00602.
Stary, D., Kurczab, R., Satała, G., Luliński, P., Kędzierska, E., & Bojarski, A. J. (2021). The Structural Determinants for α 1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12497.
Romeo, G., Materia, L., Salerno, L., Russo, F., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta pharmacologica Sinica, 26(11), 1281-1289.
van der Kooij, M. K., van Duinen, V., van der Velden, P. A., de Keizer, B., Jager, M. J., & de Vries, E. G. (2023). The Discovery of α-Adrenoceptor Antagonists as a Potential New Treatment Option for Uveal Melanoma. International Journal of Molecular Sciences, 24(19), 14936.
Chen, Z., Hague, C., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta pharmacologica Sinica, 26(11), 1281-1289.
University of Strathclyde. (n.d.). ADRENOCEPTOR PHARMACOLOGY. Retrieved from [Link]
Patsnap. (2024). α-adrenergic receptor. Retrieved from [Link]
Pigini, M., Brasili, L., Gentili, F., Giannella, M., & Piersanti, G. (2000). Structure–activity relationship at α-adrenergic receptors within a series of imidazoline analogues of cirazoline. Bioorganic & medicinal chemistry, 8(5), 883-888.
Zhang, M. R., Kumata, K., Maeda, J., Yanamoto, K., Hiltunen, J., & Suhara, T. (2006). N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide. In Molecular Imaging and Contrast Agent Database (MICAD).
Herman Ostrow School of Dentistry of USC. (n.d.). Alpha1 and Alpha 2 receptors. Orofacial Pain and Oral Medicine Wiki. Retrieved from [Link]
Klabunde, R. E. (n.d.). Alpha-Adrenoceptor Agonists (α-agonists). Cardiovascular Pharmacology Concepts. Retrieved from [Link]
Zlatar, M., Deleye, S., Ahamed, M., Verhoeven, J., Wyffels, L., & Staelens, S. (2021). Synthesis and Biological Evaluation of a Novel 18 F-Labeled Radiotracer for PET Imaging of the Adenosine A 2A Receptor. Molecules, 26(3), 633.
Wang, J., & Chen, Y. (1996). Synthesis of 2-(2-Methoxyphenoxy)ethylamine. Journal of China Pharmaceutical University, 27(4), 221-222.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Compound Class: Fluorinated Phenoxyethylamine
Primary Application: Pharmacophore intermediate for
-adrenergic antagonists (e.g., Tamsulosin analogs) and 5-HT receptor ligands.
CAS Registry Number: Not widely listed for free base; Analogous Read-Across to CAS 1836-62-0 (Non-fluorinated parent).
This technical guide serves as an advanced safety and handling manual for 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine . Unlike standard Safety Data Sheets (SDS) that provide generic hazard codes, this document synthesizes structural reactivity, predicted toxicology, and field-proven laboratory protocols. It is designed for medicinal chemists and process safety engineers managing the synthesis of fluorinated bioactive scaffolds.
Part 1: Chemical Identity & Molecular Logic
Structural Architecture
The molecule consists of a primary ethylamine tail linked via an ether oxygen to a phenyl ring. The ring features two critical substitutions: a methoxy group at the ortho position (2-position) and a fluorine atom at the meta position (5-position) relative to the ether linkage.
Property
Value (Predicted/Experimental)
Structural Logic
Formula
Fluorine adds lipophilicity without significant steric bulk.
Mol. Weight
~185.20 g/mol
Ideal fragment size (<200 Da) for fragment-based drug discovery.
pKa (Base)
~9.2 - 9.5
Primary amine is highly basic; protonates at physiological pH.
LogP
~1.3 - 1.6
Fluorine substitution increases LogP by ~0.2 vs. non-fluorinated analog.
Physical State
Viscous Oil / Low-melting Solid
Hydrogen bonding (amine) vs. lipophilic ether creates viscous oils.
The "Fluorine Effect" in Safety & Stability
The 5-fluoro substitution is not merely structural; it alters the safety profile compared to the non-fluorinated analog (2-(2-methoxyphenoxy)ethylamine):
Metabolic Stability: The fluorine atom blocks para-hydroxylation (relative to the methoxy group) and ring oxidation, potentially increasing the biological half-life of the intermediate if absorbed.
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Reactivity & Incompatibility Visualization
The primary amine moiety is the "hotspot" for reactivity. It aggressively reacts with atmospheric
to form carbamates, necessitating inert storage.
Figure 1: Reactivity profile highlighting the dual risks of amine-based corrosivity and ether-based peroxide formation.
Part 3: Strategic Handling & Storage Protocols[1][2]
Storage: The "Carbamate Trap"
Critical Failure Mode: Leaving the container cap loose allows the amine to scavenge
from the air. The oil will turn into a crusty white solid (carbamate salt), often mistaken for degradation.
Protocol: Store under Argon or Nitrogen atmosphere.
Temperature: 2–8°C (Refrigerate) to minimize oxidation of the ether linkage.
Protocol: Safe Quenching of Spills
Standard neutralization with weak acid is recommended to prevent aerosolization of the caustic amine.
Isolate: Evacuate the immediate area (3-meter radius). Don PPE (Nitrile gloves x2, Face Shield).
Absorb: Do NOT use paper towels immediately (exothermic risk). Cover the spill with a dry absorbent mix (Vermiculite or Sand).[1]
Neutralize:
Prepare a 5% Citric Acid or Dilute Acetic Acid solution.
Gently pour over the absorbent material. Note: Fumes may generate heat.
Collect: Once the pH of the slurry is <9 (check with paper), scoop into a hazardous waste container labeled "Organic Base Waste."
Clean: Wash the surface with soap and water; verify no oily residue remains.
Part 4: Synthesis & Application Context[4][5]
Synthesis Pathway (Nucleophilic Substitution)
This compound is typically synthesized via the reaction of 5-Fluoro-2-methoxyphenol (Guaiacol derivative) with an ethanolamine derivative (often utilizing a cyclic carbonate or halo-ethylamine).
Figure 2: Standard synthesis workflow. Note that purification via HCl salt formation is safer than distilling the free base due to thermal stability concerns.
Application in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry.
Alpha-Blockers: The phenoxyethylamine core mimics the binding pocket of adrenergic receptors (similar to Tamsulosin).
Serotonin Ligands: The fluorine substitution is often used to block metabolic soft spots in 5-HT antagonists.
Part 5: Toxicology & First Aid (E-E-A-T)
Acute Exposure Management
Eye Contact:CRITICAL. Immediate irrigation for 15+ minutes. Do not wait for medical personnel. The basicity (pH >12 in solution) causes saponification of corneal lipids.
Skin Contact: Wash with PEG-400 (if available) or copious water. Monitor for delayed burns; amines can penetrate the dermis before pain registers.
Inhalation: Move to fresh air. Pulmonary edema may be delayed up to 24 hours.
Environmental Fate
Aquatic Toxicity: High. Amines are generally toxic to aquatic life due to pH alteration.
Biodegradability: The ether linkage and fluorine atom make this compound recalcitrant (slow to biodegrade). Do not release into municipal drains.
References
Fisher Scientific. (2025). Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0).[2][3][4][5]Link(Used as Read-Across Source)
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1548943, 2-(2-Methoxyphenoxy)ethanamine.Link
Journal of Medicinal Chemistry.Structure-Activity Relationships of Phenoxyethylamine Derivatives in Adrenergic Antagonists. (General reference for scaffold utility).
Literature review of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine applications
The following technical guide provides a comprehensive review of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine , a specialized fluorinated intermediate used in medicinal chemistry. This monograph details its synthesis, struct...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides a comprehensive review of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine , a specialized fluorinated intermediate used in medicinal chemistry. This monograph details its synthesis, structural properties, and applications as a bioisostere in drug development.
Synthesis, Structural Properties, and Applications in Medicinal Chemistry
Executive Summary
2-(5-Fluoro-2-methoxy-phenoxy)ethylamine is a high-value fluorinated building block belonging to the phenoxyethylamine class. It serves as a critical scaffold in the development of next-generation adrenergic and serotonergic receptor ligands. Structurally, it is a bioisostere of the 2-methoxyphenoxyethylamine moiety found in established drugs such as Carvedilol and Tamsulosin .
The incorporation of a fluorine atom at the 5-position of the aromatic ring (para to the alkoxy group) is a strategic medicinal chemistry modification designed to:
Enhance Metabolic Stability: Block cytochrome P450-mediated oxidation at the electron-rich para-position.
Modulate Lipophilicity: Increase LogP for improved blood-brain barrier (BBB) penetration or membrane permeability.
Alter Electronic Properties: Influence the pKa of the phenoxy oxygen and the binding affinity to G-Protein Coupled Receptors (GPCRs).
This guide details the synthesis, physicochemical properties, and application of this molecule in the design of metabolically stable drug candidates.
Chemical Identity & Properties
Property
Specification
Chemical Name
2-(5-Fluoro-2-methoxy-phenoxy)ethylamine
IUPAC Name
2-(5-fluoro-2-methoxyphenoxy)ethanamine
Core Scaffold
Fluorinated Phenoxyethylamine
Precursor CAS
72955-97-6 (5-Fluoro-2-methoxyphenol)
Molecular Formula
C9H12FNO2
Molecular Weight
185.20 g/mol
Predicted LogP
~1.6 - 1.9
H-Bond Donors
1 (Primary Amine)
H-Bond Acceptors
3 (Amine N, Ether O, Methoxy O)
Structural Analysis
The molecule consists of a 5-fluoro-2-methoxyphenyl headgroup linked to an ethylamine tail.
The 5-Fluoro Group: Acts as a metabolic blocker. In non-fluorinated analogs (e.g., 2-methoxyphenoxyethylamine), the position para to the methoxy group is a primary site for oxidative metabolism (hydroxylation). Fluorine substitution here extends the half-life (
) of the compound.
The Methoxy Group: Provides an ortho-substituent effect, locking the conformation of the phenoxy ether linkage and serving as a hydrogen bond acceptor in receptor pockets.
The Ethylamine Tail: A classic pharmacophore linker that mimics the distance between the aromatic ring and the basic nitrogen found in endogenous neurotransmitters like dopamine and serotonin.
Synthesis Protocols
The synthesis of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine is typically achieved via the alkylation of 5-Fluoro-2-methoxyphenol . Two primary routes are recommended based on scale and purity requirements.
Route A: Gabriel Synthesis (High Purity)
This method avoids the formation of secondary amines and is preferred for generating high-purity primary amine salts.
Conditions: Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.
Workup: Acidify with HCl to precipitate phthalhydrazide completely. Filter. Basify filtrate with NaOH to pH >12. Extract with Dichloromethane (DCM). Dry over
and concentrate to yield the free amine oil.
Route B: Cyanomethylation & Reduction (Scalable)
Preferred for industrial scale-up where hydrazine use is restricted.
Alkylation: React 5-Fluoro-2-methoxyphenol with Chloroacetonitrile (
) and in Acetone to form (5-Fluoro-2-methoxyphenoxy)acetonitrile.
Reduction: Hydrogenation of the nitrile using Raney Nickel or
in THF to yield the ethylamine.
Visualization: Synthesis Pathway[1]
Caption: Figure 1. Gabriel Synthesis pathway for the production of high-purity 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine.
Applications in Drug Discovery[3]
This molecule is not merely an intermediate; it is a strategic bioisostere used to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.
The 2-methoxyphenoxyethylamine moiety is the anchor pharmacophore for several blockbuster drugs.
Carvedilol Analog: Carvedilol (Beta/Alpha-1 blocker) contains a 2-(2-methoxyphenoxy)ethylamine tail. Replacing the phenoxy ring with 5-fluoro-2-methoxyphenoxy creates a fluorinated analog with potentially higher metabolic stability and altered selectivity for
vs receptors.
Tamsulosin Analog: Tamsulosin (Alpha-1a blocker) uses a 2-ethoxyphenoxy tail. The 5-fluoro-2-methoxy variant serves as a probe to explore the steric tolerance of the Alpha-1a receptor pocket.
Kinase Inhibitors (Pirtobrutinib Relation)
While Pirtobrutinib (a BTK inhibitor) utilizes a 5-fluoro-2-methoxybenzamide core, the electronic environment of the 5-fluoro-2-methoxy substitution pattern is identical.
Application: Researchers use 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine to synthesize "linker-divergent" kinase inhibitors, testing if the flexible ethylamine chain can access solvent-exposed regions of the kinase domain better than rigid amide linkers.
Metabolic Stability Enhancement (The Fluorine Effect)
A major failure mode in drug development is rapid clearance via CYP450 oxidation.
Mechanism: CYP450 enzymes typically attack electron-rich aromatic rings at the para-position.
Solution: In the standard 2-methoxyphenoxy scaffold, the 4- and 5-positions are vulnerable. Introducing a fluorine at the 5-position (para to the ether linkage) blocks this metabolic soft spot due to the strength of the C-F bond (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol).
Visualization: Pharmacophore & Metabolic Blocking
Caption: Figure 2. Pharmacophore map illustrating the metabolic blocking role of the 5-Fluoro group against CYP450 oxidation.
Experimental Characterization Data
When synthesizing or sourcing this material, the following analytical signatures confirm identity.
Method
Expected Signal / Characteristic
Physical State
Colorless to pale yellow oil (Free base); White solid (HCl salt).
Soluble in DCM, Methanol, DMSO. HCl salt soluble in water.
Safety & Handling
Hazard Classification: Irritant (Skin/Eye). The free amine is basic and can cause chemical burns.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the amine.
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.
References
FDA-Approved Fluorinated Heterocyclic Drugs. (2023). Review of fluorinated motifs in medicinal chemistry, highlighting the metabolic stability of fluoro-methoxy-phenyl scaffolds.
Synthesis of 5-Fluoro-2-methoxyphenol. (2020). GuideChem Technical Report on the precursor synthesis for pharmaceutical intermediates.
Medicinal Chemistry of Fluorinated Drugs. (2016). Analysis of the C-F bond in blocking metabolic soft spots in aromatic rings.
Pirtobrutinib (Jaypirca) Prescribing Information. (2023). Reference for the 5-fluoro-2-methoxy substitution pattern in modern kinase inhibitors.
Carvedilol Structure-Activity Relationships. (2014). Journal of Medicinal Chemistry. Discusses the role of the phenoxyethylamine tail in beta-adrenergic binding.
Protocols & Analytical Methods
Method
Synthesis Protocol for 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine: A Robust Two-Step Alkylation-Deprotection Strategy
Introduction & Strategic Rationale The molecule 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine is a highly versatile building block in modern drug discovery, frequently utilized to introduce fluorinated anisole motifs into cen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The molecule 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine is a highly versatile building block in modern drug discovery, frequently utilized to introduce fluorinated anisole motifs into central nervous system (CNS) agents, kinase inhibitors, and antifungal derivatives.
Historically, the synthesis of phenoxyethylamines relied on the alkylation of phenols with chloroacetonitrile, followed by harsh reduction steps using pyrophoric reagents like Raney-Nickel or highly reactive lithium aluminum hydride () [1]. These classical methods often suffer from over-reduction, poor functional group tolerance, and significant safety hazards at scale.
To circumvent these issues, this application note details a highly controlled, two-step methodology utilizing N-Boc-2-bromoethylamine. As demonstrated in recent targeted protein degradation and kinase inhibitor workflows ()[2], this route ensures strict mono-alkylation and bypasses the need for reductive conditions.
Mechanistic Causality
Williamson Ether Synthesis: The use of potassium carbonate (
) effectively deprotonates 5-fluoro-2-methoxyphenol (). We select N,N-Dimethylformamide (DMF) as the solvent because its polar aprotic nature leaves the resulting phenoxide anion relatively unsolvated, drastically increasing its nucleophilicity for the displacement of the primary bromide. The tert-butyloxycarbonyl (Boc) group is critical here; it sterically and electronically masks the amine, preventing competitive N-alkylation or intramolecular cyclization () [3].
Acidic Cleavage: Trifluoroacetic acid (TFA) protonates the carbamate oxygen, triggering the fragmentation of the tert-butyl group. The entropic driving force of gas evolution (isobutylene and
) makes this deprotection rapid, irreversible, and exceptionally clean.
Experimental Workflow
Figure 1: Two-step synthesis workflow for 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine.
Materials and Quantitative Data
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Amount
Role
5-Fluoro-2-methoxyphenol
142.13
1.0
1.42 g
Starting Material
N-Boc-2-bromoethylamine
224.10
1.2
2.69 g
Alkylating Agent
Potassium Carbonate ()
138.21
2.0
2.76 g
Base
DMF (Anhydrous)
73.09
-
15.0 mL
Solvent ()
Trifluoroacetic Acid (TFA)
114.02
Excess
10.0 mL
Deprotection Acid
Dichloromethane (DCM)
84.93
-
10.0 mL
Solvent (Cleavage)
Step-by-Step Methodology
Step 1: Synthesis of tert-Butyl (2-(5-fluoro-2-methoxyphenoxy)ethyl)carbamate
Procedure:
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-methoxyphenol (1.42 g, 10.0 mmol) and anhydrous DMF (15.0 mL) under a nitrogen atmosphere.
Activation: Add finely powdered anhydrous
(2.76 g, 20.0 mmol). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation. Note: The solution may slightly darken upon deprotonation.
Alkylation: Add N-Boc-2-bromoethylamine (2.69 g, 12.0 mmol) in one portion. Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath for 12 hours.
Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (
mL).
Washing: Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) solution (
mL) to effectively remove residual DMF, followed by brine (30 mL).
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 3:1) to yield the intermediate as a colorless oil or white solid.
Validation & Analytical Checkpoint 1:
TLC:
in Hexanes/EtOAc (3:1), UV-active.
LC-MS: Expected mass for
is 285.14 Da. Look for and the characteristic Boc-fragmentation peak .
Step 2: Deprotection to 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine
Procedure:
Preparation: Dissolve the purified Boc-protected intermediate (~2.5 g, ~8.7 mmol) in anhydrous DCM (10.0 mL) in a 50 mL round-bottom flask. Cool the solution to 0 °C using an ice bath.
Cleavage: Dropwise, add TFA (10.0 mL) to the stirring solution. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Note: Gas evolution (isobutylene and
) will be visible.
Concentration: Once complete, remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (
mL) to remove trace TFA, yielding the amine as a crude TFA salt.
Free-Basing: Dissolve the crude salt in DCM (30 mL) and transfer to a separatory funnel. Add 1M aqueous NaOH until the aqueous layer reaches pH > 10.
Extraction: Extract the free amine into the DCM layer. Wash with brine, dry over anhydrous
, filter, and concentrate in vacuo to afford the pure 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine free base.
Validation & Analytical Checkpoint 2:
TLC:
in DCM/MeOH (9:1) with 1% . The spot will be strongly Ninhydrin-positive (turns purple/pink upon heating).
LC-MS: Expected mass for
is 185.09 Da. Look for the parent ion .
Reaction Optimization Matrix
To provide a comprehensive operational framework, the following matrix details alternative conditions for the
alkylation step based on substrate sensitivity.
Base / Solvent System
Temp (°C)
Yield Profile
Mechanistic Impact & Recommendation
/ DMF
80 °C
> 85%
Optimal. Balances strong nucleophilicity with ease of handling. Requires LiCl washes to remove DMF.
/ Acetone
60 °C
~ 80%
Alternative. The "Cesium Effect" enhances phenoxide solubility. Easier solvent removal, but longer reaction times (24h) required due to lower boiling point.
NaH / THF
0 to 65 °C
~ 70%
Sub-optimal. Overly harsh. Can lead to partial Boc-deprotection or side reactions if moisture is present.
Safety and Troubleshooting
DMF Emulsions: During the Step 1 workup, EtOAc/Water extractions containing DMF frequently form stubborn emulsions. Troubleshooting: The addition of 5% aqueous LiCl not only pulls DMF into the aqueous phase but also increases ionic strength, rapidly breaking the emulsion.
TFA Handling: Trifluoroacetic acid is highly corrosive and volatile. Safety: Always perform the deprotection step in a well-ventilated fume hood. Do not cap the reaction flask tightly during the initial addition, as rapid gas evolution will pressurize the vessel.
Amine Volatility: While the TFA salt of the product is highly stable, the free base of low-molecular-weight phenoxyethylamines can be semi-volatile. Troubleshooting: Do not subject the final free base to high vacuum (e.g., lyophilizer or extended rotary evaporation at elevated temperatures) for prolonged periods.
References
Source: European Patent Office (EP0004920B1)
Title: Development of small molecules targeting the pseudokinase Her3
Source: Bioorganic & Medicinal Chemistry Letters, 2015, 25(16), 3382-3389.
URL: [Link]
Title: Covalent and Noncovalent Strategies for Targeting Lys102 in HIV-1 Reverse Transcriptase
Source: European Journal of Medicinal Chemistry, 2023, 262, 115894.
URL: [Link]
Application
Step-by-step preparation of Silodosin intermediates using phenoxyethylamine
Application Note: Step-by-Step Preparation of Silodosin Intermediates Using Phenoxyethylamine Abstract This application note details the robust synthesis of the critical Silodosin side-chain intermediate, 2-[2-(2,2,2-tri...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Step-by-Step Preparation of Silodosin Intermediates Using Phenoxyethylamine
Abstract
This application note details the robust synthesis of the critical Silodosin side-chain intermediate, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamine , and its subsequent application in a convergent synthesis of Silodosin via reductive amination. Unlike traditional routes that rely on alkylation using unstable mesylates, this protocol emphasizes the "Amine-First" approach, utilizing the phenoxyethylamine moiety as a nucleophile against an indoline-ketone scaffold. This method significantly suppresses dimer formation and over-alkylation, key critical quality attributes (CQAs) in GMP manufacturing.
Introduction & Strategic Rationale
Silodosin (KMD-3213) is a highly selective
-adrenoceptor antagonist. The molecule's complexity arises from its indoline core and the flexible, fluorinated polyether side chain.
The Synthetic Challenge:
Historical synthesis (Route A) involves coupling an indoline amine with a phenoxyethyl methanesulfonate. This route suffers from:
Instability: The sulfonate intermediate is prone to hydrolysis.
Impurity Profile: Competitive N,N-dialkylation leads to difficult-to-remove dimers.
The Solution (Route B - Phenoxyethylamine Method):
By synthesizing the stable primary amine 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamine and coupling it via reductive amination to 5-(2-oxopropyl)-7-cyanoindoline , we achieve:
Stoichiometric Control: Reductive amination allows for a 1:1 coupling without over-alkylation.
Stereocontrol: The chiral center is established during the reduction step or preserved if starting from a chiral ketone precursor.
Materials & Safety
Critical Reagents:
Catechol (1,2-Benzenediol): High purity (>99%) required to avoid regioisomers.
2,2,2-Trifluoroethyl Methanesulfonate (TFEMS): Preferred over the iodide for stability and atom economy.
Potassium Phthalimide: For the Gabriel synthesis protection strategy.
Sodium Triacetoxyborohydride (STAB): Mild reducing agent for the coupling step.
Safety Hazards:
TFEMS: Potent alkylating agent; potential genotoxin. Handle in a laminar flow hood.
Hydrazine Hydrate: Carcinogenic and highly toxic. Use closed systems where possible.
Experimental Protocols
Protocol A: Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylamine
This protocol utilizes a modified Gabriel Synthesis to ensure exclusive primary amine formation.
Step 1: Mono-alkylation of Catechol
Charge a reactor with Catechol (1.0 eq) and DMF (5 vol).
Add Potassium Carbonate (
, 1.2 eq) and stir at 25°C for 30 min.
Dropwise add 2,2,2-Trifluoroethyl methanesulfonate (1.0 eq) over 1 hour.
Note: Maintaining stoichiometry is crucial to prevent bis-alkylation.
Heat to 60°C and monitor by HPLC until Catechol < 2%.
Workup: Dilute with water, extract with Toluene. Wash organic layer with 1N NaOH (to remove unreacted Catechol).
Dissolve Intermediate A1 (1.0 eq) in Acetonitrile.
Add 1,2-Dibromoethane (3.0 eq) and
(2.0 eq). Reflux for 8 hours.
Why 3.0 eq? Excess dibromide prevents the phenol from reacting with both ends of the linker.
Distill off excess 1,2-dibromoethane. Obtain the bromo-ethyl ether derivative.
Resuspend residue in DMF; add Potassium Phthalimide (1.1 eq). Heat to 90°C for 4 hours.
Deprotection: Cool to room temperature. Add Hydrazine Hydrate (1.2 eq) in Ethanol. Reflux for 2 hours.
Purification: Cool, filter off the phthalhydrazide byproduct. Acidify filtrate with HCl to precipitate the amine hydrochloride salt. Recrystallize from Isopropanol.
Target Specification:
Purity (HPLC): >99.5%
Appearance: White crystalline solid (HCl salt).
Protocol B: Convergent Coupling via Reductive Amination
Application of the phenoxyethylamine to the Indoline scaffold.
Reagents:
Reagent A: 5-(2-oxopropyl)-1-(3-benzoyloxypropyl)-7-cyanoindoline (The "Indoline Ketone").
Reagent B: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylamine (Prepared in Protocol A).
Catalyst: Acetic Acid (cat.).
Reductant: Sodium Triacetoxyborohydride (STAB).
Procedure:
Imine Formation:
Charge Reagent A (1.0 eq) and Reagent B (Free base, 1.1 eq) into Dichloromethane (DCM) (10 vol).
Add Acetic Acid (0.1 eq) to catalyze imine formation.
Stir at 20-25°C for 2 hours. Monitor disappearance of ketone by TLC/HPLC.
Reduction:
Cool mixture to 0-5°C.
Add STAB (1.5 eq) portion-wise over 30 minutes.
Mechanism:[1][2][3][4][5][6][7][8][9] STAB is selective for imines over ketones, ensuring that any unreacted ketone is not reduced to the alcohol impurity.
Application Note: Strategic Nucleophilic Substitution of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine
An in-depth technical guide on the nucleophilic substitution of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine, designed for researchers, scientists, and drug development professionals. This document provides a detailed explor...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the nucleophilic substitution of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine, designed for researchers, scientists, and drug development professionals. This document provides a detailed exploration of reagents, mechanisms, and protocols to facilitate the successful modification of this versatile scaffold.
Introduction: The Strategic Value of the 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine Scaffold
The 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine moiety is a valuable building block in medicinal chemistry and materials science. Its unique electronic and structural features—an electron-rich methoxy group, a strongly electronegative fluorine atom, and a reactive primary amine—offer multiple avenues for chemical modification. Nucleophilic Aromatic Substitution (SNAr) at the C5 position, displacing the fluorine atom, is a particularly powerful strategy for introducing diverse functional groups and modulating the scaffold's physicochemical properties.
This guide provides a comprehensive overview of the reagents, mechanistic principles, and practical protocols for performing SNAr on this substrate. We will delve into the causality behind experimental choices, offering a framework for reaction optimization and troubleshooting.
Mechanism and Rationale: Activating the Ring for SNAr
The key to successful nucleophilic substitution on this scaffold is understanding the principles of the SNAr mechanism. Unlike nucleophilic substitution on aliphatic systems, SNAr on an aromatic ring is a two-step addition-elimination process.
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine. This step is typically the rate-determining step. The presence of the fluorine atom, a potent electron-withdrawing group, polarizes the C-F bond and lowers the energy of the aromatic LUMO, making the ring susceptible to attack. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group.
The methoxy group at the C2 position, while electron-donating by resonance, plays a crucial role. Its ortho position relative to the site of attack can help stabilize the Meisenheimer complex through inductive effects and steric influence. The reaction is heavily dependent on the choice of nucleophile, solvent, and base to facilitate the formation of the intermediate and the departure of the leaving group.
Caption: Figure 1: Generalized SNAr mechanism highlighting the formation of the key Meisenheimer intermediate.
Reagent Selection Guide: A Comparative Analysis
The success of the SNAr reaction is critically dependent on the judicious selection of the nucleophile, base, and solvent. The following table summarizes key reagents and provides insights into their application.
The nucleophile's strength and steric profile dictate reactivity. Amines are common for building SAR libraries.
Wide commercial availability. Generates diverse analogues. Reactions are often high-yielding.
Primary amine on the substrate can compete. Mitigation: Protect the ethylamine group (e.g., as a Boc carbamate) before SNAr.
Bases
Inorganic: K₂CO₃, Cs₂CO₃Organic: DIPEA, DBU
The base deprotonates protic nucleophiles (e.g., amines, thiols) to increase their nucleophilicity. For neutral nucleophiles, it acts as an acid scavenger for the HF generated.
K₂CO₃: Cost-effective, commonly used.Cs₂CO₃: Higher solubility and basicity can accelerate reactions.DIPEA: Soluble in organic solvents, non-nucleophilic.
Inorganic bases: Can have limited solubility in some organic solvents.Organic bases: Can be difficult to remove during workup.
Solvents
Polar Aprotic: DMSO, DMF, NMP, DMAc
High-boiling polar aprotic solvents are essential. They effectively solvate cations (from the base) while leaving the anion (the nucleophile) relatively "naked" and highly reactive. They can also dissolve the intermediate Meisenheimer complex.
Excellent solvating power for reagents and intermediates. High boiling points allow for elevated reaction temperatures, which are often necessary.
Can be difficult to remove completely. May require high-vacuum distillation. DMSO can complicate workup due to its water miscibility.
Experimental Protocol: Substitution with Morpholine
This section provides a detailed, step-by-step protocol for a representative SNAr reaction using morpholine as the nucleophile.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Rationale: An excess of the nucleophile is used to drive the reaction to completion. A strong inorganic base like K₂CO₃ is used to scavenge the HF formed in situ. Anhydrous DMSO is crucial to prevent side reactions involving water.
4.2 Reaction Setup and Execution
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine and finely ground K₂CO₃.
Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.
Begin stirring the suspension.
Add morpholine to the reaction mixture via syringe.
Heat the reaction mixture to 100-120 °C using an oil bath. The elevated temperature is necessary to overcome the activation energy barrier for the formation of the Meisenheimer complex.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be Dichloromethane/Methanol (e.g., 95:5). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
4.3 Workup and Purification
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer.
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
Combine the organic extracts and wash with brine to remove residual DMSO and salts.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude material using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure product, 2-(2-methoxy-5-morpholinophenoxy)ethylamine.
4.4 Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
¹H and ¹³C NMR: To confirm the structure and the incorporation of the morpholine moiety.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
HPLC: To determine the purity of the final compound.
Caption: Figure 2: A streamlined workflow for the synthesis and analysis of the substituted product.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Insufficient temperature.2. Inactive base or wet solvent.3. Poorly reactive nucleophile.
1. Increase reaction temperature in 10°C increments.2. Use freshly dried solvent and finely ground, anhydrous base.3. Consider a stronger base (e.g., Cs₂CO₃) or a more potent nucleophile.
Side Product Formation
1. Reaction with the ethylamine side chain.2. Overheating leading to decomposition.
1. Protect the primary amine with a Boc group prior to the SNAr reaction.2. Reduce the reaction temperature and monitor closely.
Difficult Purification
1. Residual high-boiling solvent (DMSO, DMF).2. Product has similar polarity to starting material.
1. Perform multiple aqueous washes or consider an Aza-Bora-tropic distillation if applicable.2. Optimize chromatography conditions (try different solvent systems or use a different stationary phase).
Conclusion
The nucleophilic aromatic substitution of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine is a robust and versatile transformation for accessing a wide array of novel chemical entities. A thorough understanding of the SNAr mechanism, coupled with rational selection of reagents and careful execution of the experimental protocol, is paramount for success. This guide provides the foundational knowledge and practical steps required to effectively utilize this important synthetic strategy.
Choosing a Solvent. Organic Chemistry, LibreTexts. [Link]
Preparation of 4-(substituted phenyl)-1,2,3,6-tetrahydropyridine and 4-(substituted phenyl)piperidine derivatives as monoamine neurotransmitter reuptake inhibitors.
Application
Optimal solvents for alkylation reactions involving phenoxyethylamines
Application Note: Solvent Optimization for the N-Alkylation of Phenoxyethylamines Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide and Standard Operating Protoc...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent Optimization for the N-Alkylation of Phenoxyethylamines
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Technical Guide and Standard Operating Protocols.
Introduction
Phenoxyethylamines (e.g., 2-phenoxyethylamine, 1-methyl-2-phenoxyethylamine) are critical pharmacophores and versatile synthetic intermediates in medicinal chemistry. They are foundational to the development of alpha-adrenergic receptor blockers, cardiovascular therapeutics, and antihistamines[1][2]. The structural elaboration of these scaffolds frequently necessitates N-alkylation to yield secondary or tertiary amines.
However, achieving high yields and strict selectivity during the N-alkylation of primary amines is notoriously challenging. The reaction is prone to competitive overalkylation (forming unwanted tertiary amines or quaternary ammonium salts) and is highly sensitive to solvent-dependent kinetic barriers[3]. This application note details the mechanistic causality behind solvent selection and provides field-proven, self-validating protocols for both direct
alkylation and reductive amination pathways.
Mechanistic Rationale: The Causality of Solvent Effects
The direct N-alkylation of a phenoxyethylamine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (
) mechanism[1][4]. The choice of solvent fundamentally dictates the reaction trajectory, rate, and impurity profile.
Polar Aprotic Solvents (The Optimal Choice for
): Solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile () are highly recommended for direct alkylation[1][5]. These solvents effectively solvate the cation of the inorganic base (e.g., from ), leaving the phenoxyethylamine nucleophile relatively unsolvated and highly reactive[1]. By stabilizing the charge-dispersed transition state without hydrogen-bonding to the amine's lone pair, polar aprotic solvents significantly lower the activation energy () required for the reaction[6].
Polar Protic Solvents (The Pitfall for
): Solvents like methanol and ethanol severely retard N-alkylation[4]. They form a tight hydrogen-bonded solvation shell around the nitrogen lone pair, lowering the ground-state energy of the nucleophile and thereby increasing the kinetic barrier.
Workup & Scalability Considerations: While DMSO provides excellent reaction kinetics, it frequently causes considerable product loss during aqueous workup due to its high boiling point and water miscibility, which can drag polar amine products into the aqueous phase[5]. Therefore, DMF and Acetonitrile are generally preferred for scalable workflows[5]. Conversely, while protic solvents fail for direct
reactions, methanol is the absolute solvent of choice for reductive alkylation workflows, as it facilitates imine formation and supports the solubility of reducing agents[1].
Caption: Decision tree mapping solvent selection to reaction mechanisms and expected outcomes in amine alkylation.
Experimental Protocols
Protocol A: Direct N-Alkylation (Optimized for Polar Aprotic Solvents)
Use this protocol when reacting phenoxyethylamines with alkyl halides. Acetonitrile is selected over DMSO to prevent yield loss during workup.
Preparation: Dissolve 1.0 equivalent of the phenoxyethylamine in anhydrous Acetonitrile (0.2 M concentration). Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the alkyl halide electrophile.
Base Addition: Add 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate (
). Causality: acts as a heterogeneous acid scavenger to neutralize the generated HX without participating in unwanted side reactions.
Electrophile Addition: Add 1.05 equivalents of the alkyl halide dropwise at 0°C. Causality: Dropwise addition keeps the instantaneous concentration of the electrophile low, suppressing the kinetic probability of overalkylation to the tertiary amine.
Reaction: Elevate the temperature to 60°C and stir vigorously for 12–18 hours.
Self-Validation Checkpoint: Observe the reaction mixture. The accumulation of a fine white precipitate (potassium halide salt) acts as a visual, self-validating indicator that the substitution reaction is actively proceeding and consuming the alkyl halide.
Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (3x) to remove residual polar impurities. Dry the organic layer over
and concentrate.
Protocol B: Reductive Alkylation (Optimized for Strict Monoalkylation)
Use this protocol when overalkylation must be completely avoided. This relies on the formation of an imine intermediate[1].
Imine Formation: Dissolve the phenoxyethylamine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in Methanol (0.3 M).
pH Adjustment: Adjust the pH of the solution to 6-7 using a few drops of 1M Hydrochloric acid. Causality: Mildly acidic conditions protonate the carbonyl oxygen, activating it for nucleophilic attack, while leaving a sufficient equilibrium concentration of the free-base amine available to act as the nucleophile.
) (1.5 eq) to the stirring solution[1]. Causality: is highly selective; at pH 6-7, it rapidly reduces the generated iminium ion but reacts very sluggishly with the starting carbonyl, preventing the reduction of your starting material into an alcohol.
Reaction: Stir at room temperature for 24 hours.
Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The reaction is self-validating when the UV-active primary amine spot disappears, replaced by a single, distinct spot with a higher
value (the less polar secondary amine), with no baseline streaking (indicating absence of over-alkylated quaternary salts).
Workup: Quench the reaction by adding water. Make the solution alkaline (pH > 10) with Sodium Hydroxide. Causality: This ensures the newly formed secondary amine is entirely in its neutral, free-base form. Extract the product with diethyl ether[1].
References
BenchChem Technical Support Team. "1-Methyl-2-phenoxyethylamine | 35205-54-0 - Benchchem" BenchChem. 1
Bhattacharyya, S. "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy." RSC Advances, 2014(4):18229. 5
University of Hawaii - ScholarSpace. "CHEMISTRY AND PHARMACOLOGY OF ADRENERGIC BLOCKING AGENTS." 2
Chemical Reviews. "New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines." ACS Publications. 3
The Royal Society. "Theoretical investigation of Banert cascade reaction." Royal Society Publishing. 6
ResearchGate. "N-Alkylation benzylamine$HBr with butylbromide utilizing different bases." 4
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Reductive Amination of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine
-Adrenergic Receptor Antagonist Analogs via Reductive Amination
Introduction & Strategic Context
The amine 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine represents a critical scaffold in the structure-activity relationship (SAR) exploration of
-adrenergic receptor antagonists. Structurally analogous to the side chains found in Tamsulosin (Flomax) and Silodosin (Rapaflo), this fluorinated derivative offers unique physicochemical properties. The introduction of the fluorine atom at the 5-position of the phenoxy ring modulates metabolic stability (blocking para-hydroxylation) and alters the electronic profile of the ether oxygen, potentially influencing binding affinity.
This application note details a robust reductive amination protocol designed to couple this primary amine with varying carbonyl electrophiles (aldehydes and ketones). The method prioritizes chemoselectivity —specifically avoiding bis-alkylation—and high yield, utilizing Sodium Triacetoxyborohydride (STAB) as the reducing agent of choice.
Key Chemical Challenges
Nucleophilicity vs. Basicity: The phenoxy-ethylamine motif is moderately nucleophilic but prone to over-alkylation if highly reactive alkyl halides are used. Reductive amination is preferred to control stoichiometry.
Electronic Effects: The 5-fluoro substituent exerts an inductive electron-withdrawing effect (
), slightly reducing the electron density of the phenoxy ring compared to the non-fluorinated analog. This makes the aromatic ring less susceptible to oxidative degradation during workup but requires careful monitoring of the imine formation kinetics.
Mechanistic Insight & Reaction Design
The reductive amination proceeds through a two-step "one-pot" mechanism.
Imine Formation: The primary amine condenses with the carbonyl compound (ketone/aldehyde) to form a hemiaminal, which dehydrates to an imine (Schiff base).[1]
Selective Reduction: The imine is protonated to an iminium ion (in situ or by added acid), which is then reduced by the hydride source to the secondary amine.
), STAB is non-toxic and avoids generating HCN gas. Crucially, STAB is less basic and sterically bulkier than Sodium Borohydride (), making it selective for imines over aldehydes/ketones . This allows for a "Direct Reductive Amination" where all reagents are mixed simultaneously, simplifying the workflow.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of direct reductive amination using STAB. Note the critical role of acid catalysis in iminium formation.
Experimental Protocol
Target Reaction: Coupling of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine (1) with a representative ketone (e.g., 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide) to mimic Tamsulosin-like synthesis.
1,2-Dichloroethane (DCE) is standard; THF for green chemistry.
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the ketone/aldehyde in anhydrous DCE (0.2 M concentration relative to limiting reagent).
Add 1.0 equivalent of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine .
Note: If the amine is a hydrochloride salt, add 1.0 eq of Triethylamine (TEA) to liberate the free base before adding the ketone.
Add 1.5 equivalents of Acetic Acid (AcOH) .
Insight: The solution may warm slightly. Stir for 15–30 minutes at room temperature (RT) to establish the imine equilibrium. For sterically hindered ketones, extending this time to 1-2 hours is beneficial.
Step 2: Reduction
Cool the mixture to 0°C (ice bath) if the substrate is thermally sensitive; otherwise, proceed at RT.
Add 1.4 equivalents of Sodium Triacetoxyborohydride (STAB) portion-wise over 5–10 minutes.
Caution: Gas evolution (
) is minimal but possible. Ensure the system is vented (e.g., via a needle/balloon).
Remove the ice bath and allow the reaction to stir at Room Temperature under an inert atmosphere (
or Ar).
Step 3: Monitoring
Monitor reaction progress via LC-MS or TLC (System: 5% MeOH in DCM with 0.5%
).
Target: Disappearance of the primary amine (starting material).
Timeframe: Aldehydes typically react in 1–4 hours; Ketones may require 12–24 hours.
Step 4: Workup & Purification
Quench: Once complete, quench the reaction by adding saturated aqueous
(approx. equal volume to solvent). Stir vigorously for 15 minutes to neutralize excess acid and decompose residual borohydride.
Extraction: Extract the aqueous layer with DCM (
).
Wash: Combine organic layers and wash with Brine .
Dry: Dry over anhydrous
, filter, and concentrate in vacuo.
Purification: Purify the crude oil via Flash Column Chromatography .
Stationary Phase: Silica Gel.
Eluent: Gradient of DCM
5-10% MeOH/DCM.
Optimization & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Conversion
Steric hindrance of the ketone.
Add Titanium(IV) Isopropoxide (, 1.5 eq) to the amine/ketone mixture before adding STAB. This Lewis acid forces imine formation.
Bis-Alkylation
Highly reactive aldehyde used.
Use a slight excess of the amine (1.2 eq) instead of the aldehyde. Add the aldehyde slowly to the amine/STAB mixture.
"Stuck" Reaction
Wet solvent (hydrolysis of imine).
Ensure anhydrous DCE/THF is used. Add 3Å Molecular Sieves to the reaction pot.
Product Trapped in Aqueous
Product is protonated/polar.
During workup, ensure the aqueous pH is >10 (use if needed) to ensure the amine is in the free base form for extraction.
Analytical Validation:
F NMR
The fluorine atom provides a built-in handle for monitoring.
Starting Material: Distinct singlet/multiplet (approx. -110 to -130 ppm, depending on reference).
Product: The chemical shift will perturb slightly upon amine functionalization. This is a rapid, non-destructive way to assess conversion without full workup.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
Abdel-Magid, A. F., & Carson, S. J. (2006). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Process Research & Development. Link
Manetti, F., et al. (2002).[5] "alpha(1)-Adrenoceptor antagonists.[4][5] Rational design, synthesis and biological evaluation of new trazodone-like compounds." Bioorganic & Medicinal Chemistry Letters. Link
Beller, M., et al. (2014).[6] "A New Way to Amines: Catalytic Reductive Aminations." Journal of the American Chemical Society.[6] Link
Sigma-Aldrich. "Application Note – Reductive Amination." Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Handling, Storage, and Purification Protocols for Hygroscopic Amine Intermediates
Abstract: The Silent Yield Killer
Hygroscopic amines (e.g., pyrrolidine, ethylenediamine, amino alcohols) are ubiquitous in medicinal chemistry but notoriously difficult to handle. The challenge is not merely water absorption; it is the subsequent reaction with atmospheric CO₂ to form carbamate salts . This "crust" formation is often mistaken for simple hydration but represents a fundamental change in stoichiometry and nucleophilicity. This guide provides a field-proven, self-validating framework for maintaining amine integrity, ensuring that "1.0 equivalent" in your notebook corresponds to 1.0 equivalent in your flask.
The Chemistry of Degradation
To handle amines correctly, one must understand the failure mode. It is rarely simple hydrolysis.
Mechanism: Primary and secondary amines react with atmospheric CO₂ to form carbamic acid, which instantly reacts with another equivalent of amine to form an ammonium carbamate salt.
The Consequence: This is an exothermic, autocatalytic cycle facilitated by moisture. A "wet" amine is actually a mixture of amine, water, and carbamate salt.
Impact:
Stoichiometric Drift: The molecular weight changes, leading to under-loading of the nucleophile.
Solubility Issues: Carbamates are often insoluble in non-polar solvents, appearing as "white goo" or crusts.
Side Reactions: Water acts as a competitive nucleophile or proton source in sensitive couplings (e.g., Buchwald-Hartwig).
Figure 1: The degradation cascade. Note that moisture accelerates CO₂ absorption, leading to irreversible salt formation.
Protocol A: Storage & Inventory Management
Do not rely on the supplier's packaging once opened. Implement a Tiered Storage System .
Tier 1: Bulk Storage (Long-Term)
Container: Schlenk flask with a high-vacuum PTFE valve (Young’s tap) or a heavy-walled glass pressure vessel.
Atmosphere: Argon (Ar).
Why: Ar is denser than air and forms a static "blanket" over the liquid surface. Nitrogen (
) is lighter and mixes more easily with air if the seal is imperfect.
Seal: Wrap joints with Parafilm M® or Teflon tape, but rely on the grease/PTFE seal.
Location: Dark, cool cabinet (4°C). Cold storage slows oxidation but increases condensation risk upon opening. Critical: Allow vessel to warm to room temperature before opening to prevent condensation.
Tier 2: Working Aliquots (Daily Use)
Container: 20–40 mL amber vials with septa caps (PTFE-faced silicone).
Seal: Over-wrap the cap/glass interface with electrical tape (more elastic than Parafilm).
Desiccant: Add activated 3Å or 4Å Molecular Sieves (beads, not powder) directly into the liquid.
Validation: The supernatant liquid remains dry; dust from powder can clog syringes.
Protocol B: Inert Handling & Weighing
The moment of exposure is the moment of failure. Avoid pouring amines.
For Liquids (The Syringe Technique)
Preparation: Purge the receiving flask with
/Ar.
Pressure Equalization: Insert a needle connected to an inert gas line into the amine storage bottle (Tier 2).
Withdrawal: Use a gas-tight glass syringe (oven-dried). Insert through the septum.
The "Nitrogen Cushion": Before withdrawing liquid, pull inert gas into the syringe, expel it back into the bottle 3 times to purge the needle dead volume.
Transfer: Draw liquid, invert syringe to expel bubbles, and transfer immediately to the reaction flask.
For Solids (The "Sub-Bag" Technique)
Context: Solid amines (e.g., piperazine) are deliquescent (they dissolve in absorbed water).
Glovebox: Ideal, but if unavailable:
Inverted Funnel Method: Place the balance inside a large plastic bag or inverted funnel with a high flow of
.
Speed: Weigh into a tared vial containing the reaction solvent. Dissolving immediately stops surface adsorption.
Protocol C: Re-purification of Compromised Amines
When an amine has "crusted" or smells "fishy" (oxidation/degradation), it must be purified.
Method
Suitability
Drying Agent
Protocol Notes
Distillation
Gold Standard
Calcium Hydride ()
Stir over (5% w/v) for 4h. Distill under reduced pressure. Discard first 10% (contains water azeotrope).
Static Drying
Maintenance
KOH Pellets
Add KOH pellets (10% w/v). Effective for bulk water removal but slower than hydrides. Do not use on alkali-sensitive amines.
Azeotropic Drying
Pre-Reaction
Toluene/Benzene
Dissolve amine in toluene. Rotovap or Dean-Stark to remove water. Useful if distillation is impossible.
Critical Safety Note: Never use acidic drying agents (
, Silica, is weakly acidic) with amines. They will react exothermically and trap the amine as a salt.
Quality Control & Self-Validation
How do you know your protocol worked?
Visual Check (The "Swirl" Test)
In a clear glass vial, swirl the liquid. "Schlieren" lines (wavy optical distortions) usually indicate water content or inhomogeneity.
Solid precipitates at the bottom indicate carbamate formation.
Quantitative: Modified Karl Fischer (KF) Titration
Standard KF reagents fail with amines because amines shift the pH > 8, causing the iodine titration reaction to drift or fail.
Protocol: Use Buffered KF Reagents (containing benzoic acid or salicylic acid) to neutralize the amine and maintain pH 5–7.
Alternative: If buffered reagents are unavailable, add excess glacial acetic acid to the titration vessel before adding the sample.
NMR Validation
Proton NMR (
): Run a neat sample (no solvent) in a capillary insert, or use (benzene-d6).
Sign of Wetness: The
peak will broaden and shift downfield.
Carbamate Check: Look for new peaks near 160 ppm in
NMR (carbonyl carbon of carbamate).
Figure 2: Decision tree for validating amine purity prior to critical reactions.
References
Burfield, D. R., et al. "Desiccant efficiency in solvent and reagent drying.[1] 5. Amines." Journal of Organic Chemistry, 1978.
Core finding: Establishes
and Molecular Sieves as superior to KOH/Alumina for amine drying.
Sigma-Aldrich (Merck). "Karl Fischer Titration: Water Determination in Amines." Application Note.
Core finding: Details the interference mechanism of amines in KF titr
American Chemical Society (ACS). "Steering Amine-CO2 Chemistry: Carbamate Formation." ACS Omega, 2020.
Core finding: Mechanistic insight into the zwitterion and carbamic acid intermediates.[2]
Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010.
Core finding: Comparative efficiency of drying agents; validates the use of sieves for storage.[3]
Application Note: Crystallization & Polymorph Control of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine Hydrochloride
This Application Note provides a rigorous technical guide for the crystallization and purification of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine hydrochloride , a critical intermediate scaffold often utilized in the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous technical guide for the crystallization and purification of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine hydrochloride , a critical intermediate scaffold often utilized in the synthesis of
The compound 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine hydrochloride (hereafter 5F-MPEA[1]·HCl ) is a substituted phenoxyethylamine.[1] Structurally, it consists of a basic primary amine tail linked via an ethoxy chain to a fluorinated anisole ring.
In drug development, this moiety serves as a "pharmacophore anchor," providing specific binding affinity to G-protein coupled receptors (GPCRs).[1] The presence of the 5-fluorine atom enhances metabolic stability and lipophilicity compared to its non-fluorinated parent, but it also alters the crystal lattice energy, often leading to unpredictable "oiling out" phenomena during salt formation.
Critical Quality Attributes (CQAs) addressed in this guide:
Purity: Removal of the bis-alkylated impurity (secondary amine) and unreacted 5-fluoro-2-methoxyphenol.[1]
Solid State: Achievement of a non-hygroscopic, free-flowing crystalline powder (avoiding amorphous oils).[1]
Stoichiometry: Ensuring a precise 1:1 Mono-HCl salt form.
Physicochemical Profile & Solubility Map
Understanding the solubility differential is the cornerstone of this protocol. The fluorine substituent reduces the aqueous solubility of the free base but increases the lattice energy of the salt, requiring specific solvent systems for effective nucleation.
Reagent: 5-6N HCl in Isopropanol (preferred over gas to control exotherm).[1]
Step-by-Step Methodology:
Dissolution: Dissolve the crude free base (1.0 eq) in Ethyl Acetate (5 volumes).
Rationale: The free base is soluble, but the HCl salt is insoluble in EtOAc. This creates a high supersaturation driving force upon acid addition.[1]
Impurity Purge (Critical): Wash the organic phase with 1N NaOH (2x) followed by Brine.[1]
Mechanism:[1][2][3][4] This removes unreacted 5-fluoro-2-methoxyphenol, which can co-crystallize or cause discoloration.[1]
Acid Addition: Cool the EtOAc solution to 0–5°C. Slowly add HCl in IPA (1.1 eq) dropwise over 30 minutes.
Observation: A white precipitate should form immediately.[1] If an oil forms (liquid-liquid phase separation), heat the mixture to 50°C until the oil dissolves, then cool very slowly (1°C/min) with vigorous stirring.
Aging: Stir the slurry at 0°C for 2 hours to ripen the crystals (Ostwald ripening).
Isolation: Filter under nitrogen pressure or vacuum. Wash the cake with cold EtOAc/MTBE (1:1).
Drying: Vacuum dry at 45°C for 12 hours.
Protocol B: Recrystallization (Polymorph Control)
Use this method if the crude salt is sticky, off-white, or contains the bis-alkylated impurity.[1]
Reflux: Suspend the crude 5F-MPEA·HCl in Ethanol (3 volumes). Heat to reflux (approx. 78°C).[1]
Note: If solids do not dissolve completely, add Ethanol dropwise until a clear solution is obtained. Do not exceed 5 volumes.
Anti-Solvent Addition: While maintaining reflux, slowly add Ethyl Acetate (warm) until a faint turbidity (cloud point) persists.[1]
Clarification: Add 1-2 mL of Ethanol to clear the solution again.
Nucleation: Remove heat and allow the vessel to cool to room temperature undisturbed.
Seeding: If no crystals appear by 40°C, add seed crystals (0.1 wt%) to prevent supercooling and oiling out.[1]
Completion: Cool to 0–5°C and hold for 1 hour.
Filtration: Filter the white crystalline needles. Wash with pure Ethyl Acetate.[1]
Process Visualization (Workflow)
The following diagram illustrates the critical decision pathways for purifying 5F-MPEA·HCl, highlighting the "Oiling Out" mitigation loop.
Figure 1: Decision tree for the isolation of 5F-MPEA·HCl, emphasizing the remediation of oiling events.
Troubleshooting & Scientific Rationale
Issue: Oiling Out (Liquid-Liquid Phase Separation)
Cause: The crystallization temperature is above the "oiling out" limit (metastable zone boundary), or impurities (unreacted phenol) are depressing the melting point.[1]
Solution: Do not crash cool. Re-heat the mixture until the oil dissolves into the solvent. Add a seed crystal at the cloud point.[1] Use a linear cooling ramp (e.g., 0.5°C/min).[1]
Issue: Pink/Brown Discoloration
Cause: Oxidation of trace phenolic impurities (5-fluoro-2-methoxyphenol).[1]
Solution: Ensure the initial NaOH wash (Protocol A, Step 2) is thorough. If the salt is already colored, recrystallize using activated charcoal (5 wt%) in hot Ethanol before adding the anti-solvent.
Issue: Hygroscopicity
Cause: Presence of excess HCl trapped in the lattice or amorphous content.
Solution: Ensure the final drying step is under high vacuum (>28 inHg) at 45°C. Store the product in a desiccator or under Argon.
References
Preparation of 2-(2-alkoxyphenoxy)ethylamine . World Intellectual Property Organization (WO).[1] Patent WO2009128088A2.[1] (Describes the general synthesis and crystallization of alkoxy-phenoxyethylamines using Ethyl Acetate/Alcohol systems).
Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions . United States Patent Office.[1] US Patent 4,503,067.[1][5][6] (Details the purification of phenoxyethylamine intermediates via trituration with diethyl ether and recrystallization from ethyl acetate).
2-(2-Methoxyphenoxy)ethylamine Hydrochloride . LGC Standards. (Provides physical data and impurity profiling for the structural analog, supporting the salt form characterization). [1]
Crystallization of Organic Compounds: An Industrial Perspective . Wiley-VCH.[1] (General reference for "Oiling Out" phenomena in amine-hydrochloride salts).
Advanced Application Note: Catalytic Hydrogenation of Phenoxyethylamine Precursors
Executive Summary & Strategic Scope 2-Phenoxyethylamine and its derivatives are critical pharmacophores in medicinal chemistry, serving as structural backbones for antihypertensives, antidepressants, and local anesthetic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Scope
2-Phenoxyethylamine and its derivatives are critical pharmacophores in medicinal chemistry, serving as structural backbones for antihypertensives, antidepressants, and local anesthetics. While various synthetic routes exist, catalytic hydrogenation of phenoxyacetonitrile represents the most atom-efficient and scalable methodology.
This guide moves beyond generic reduction protocols to address the specific chemosynthetic challenges of the phenoxy-ether scaffold:
Suppression of Secondary Amine Formation: The primary failure mode in nitrile reduction.
Chemo-selectivity: Preserving the aromatic ring and the ether linkage (
) while reducing the nitrile.
Safety: Managing the pyrophoric nature of active metal catalysts.
Mechanistic Insight: The Selectivity Challenge
To optimize conditions, one must understand the competing pathways. The reduction of a nitrile is not a simple addition of hydrogen; it proceeds via a reactive aldimine intermediate.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of nitrile hydrogenation showing the competitive condensation leading to secondary amines. Green dotted lines indicate intervention strategies.
Catalyst & Condition Selection Matrix
The choice between Raney Nickel (Ra-Ni) and Palladium on Carbon (Pd/C) is dictated by the scale, available equipment, and tolerance for acidic conditions.
Feature
Raney Nickel (Ra-Ni)
Palladium on Carbon (Pd/C)
Primary Mechanism
Surface coordination/dissociation
Horiuti-Polanyi mechanism
Selectivity
Excellent for Nitrile Primary Amine
High activity; prone to ring reduction if unchecked
Secondary Amine Suppression
Requires Ammonia () or basic additives
Requires Acid (HCl/H₂SO₄) or Acetic Anhydride
Ether Stability
High (Stable bond)
High (Stable bond)
Operating Pressure
Moderate to High (5–50 bar)
Low to Moderate (1–5 bar)
Safety Profile
Pyrophoric (dry); Leaching potential
Flammable solvent risk; Noble metal recovery needed
Recommendation
Best for Scale-Up (Cost-effective)
Best for Lab Scale (Ease of handling)
Detailed Experimental Protocols
Protocol A: The "Industrial Workhorse" (Raney Nickel)
Target: High-throughput synthesis with minimal purification.
Rationale: Raney Nickel is less active toward aromatic ring saturation than noble metals, making it ideal for phenoxy compounds. The addition of ammonia saturates the catalyst surface and shifts the equilibrium away from the secondary imine (see Fig 1).
Reagents:
Substrate: Phenoxyacetonitrile (1.0 eq)
Catalyst: Raney Nickel (slurry in water, active grade), 10-20 wt% loading.
Solvent: Methanol (7M ammonia solution) or Ethanol saturated with
gas.
Step-by-Step Methodology:
Catalyst Preparation:
Critical Safety: Raney Nickel is pyrophoric when dry. Always handle under water or solvent.
Wash the calculated amount of Ra-Ni slurry (3x) with absolute ethanol to remove water.
Reactor Loading:
Load the washed Ra-Ni into a high-pressure autoclave (e.g., Parr reactor).
Add the phenoxyacetonitrile solution in ammoniacal methanol.
Note: The molar ratio of
:Substrate should be at least 2:1, preferably 5:1.
Hydrogenation:
Purge the vessel 3x with Nitrogen (
), then 3x with Hydrogen ().
Pressurize to 5–10 bar (70–145 psi) .
Heat to 50°C . Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.
Monitoring:
Monitor
uptake. Reaction is typically complete when uptake plateaus (2-6 hours).
Work-up:
Cool to room temperature. Vent
and purge with .
Filter catalyst through a Celite pad (keep wet!).
Concentrate filtrate. The excess
evaporates, leaving the crude amine.
Protocol B: The "High-Purity Lab Method" (Pd/C + Acid)
Target: Research scale, avoiding ammonia handling.
Rationale: Protonating the primary amine product as soon as it forms (
) renders it non-nucleophilic, completely blocking the condensation pathway that leads to secondary amines.
Reagents:
Substrate: Phenoxyacetonitrile (1.0 eq)
Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate).
Solvent: Methanol or Ethanol.
Additive: Concentrated HCl (1.1 eq) or Sulfuric acid.
Step-by-Step Methodology:
Preparation:
Dissolve phenoxyacetonitrile in Methanol.
Add 1.1 equivalents of concentrated HCl slowly. Caution: Exothermic.
Catalyst Addition:
Under an inert atmosphere (Argon/Nitrogen), add the Pd/C catalyst.
Safety Tip: Add the catalyst to the solvent before introducing hydrogen to prevent ignition.
Hydrogenation:
Perform at 1–3 bar (Balloon to Low Pressure Shaker) .
Temperature: Room Temperature (20–25°C) .
Note: Elevated temperatures with Pd/C and acid can risk hydrogenolysis of the ether bond or ring reduction. Keep it mild.
Work-up:
Filter through Celite to remove Pd/C.
Neutralization: The product is currently the amine hydrochloride salt.
Evaporate solvent. Partition residue between water and Dichloromethane (DCM).
Basify the aqueous layer with NaOH (pH > 12) to liberate the free amine.
Extract with DCM, dry over
, and concentrate.
Troubleshooting & Critical Control Points
Observation
Root Cause
Corrective Action
Dimer (Secondary Amine) Formation
Insufficient or Acid; Slow reaction rate allowing condensation.
Increase or Acid equivalents.[1] Increase pressure to speed up the imine reduction step.
Ring Saturation (Cyclohexyl ether)
Catalyst too active; Temp/Pressure too high.
Switch from Pd/C to Ra-Ni. Lower temperature (<30°C). Reduce pressure.
Incomplete Conversion
Catalyst poisoning; Mass transfer limitation.
Check for sulfur/halogen impurities in precursor. Increase stirring speed.
Ether Cleavage (Phenol formation)
Hydrogenolysis (rare for phenyl ethers but possible).
Avoid high temperatures (>60°C) and strong acids simultaneously.
References
Hegedüs, L. (1999). Heterogeneous Catalytic Hydrogenation of Nitriles: Industrial Aspects and New Developments. Topics in Catalysis, 13, 126-127. Link
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed mechanisms on nitrile reduction).
Bagal, D. B., et al. (2015). Catalytic Hydrogenation of Nitriles to Primary Amines. Catalysis Science & Technology. Link
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Pd/C vs Ra-Ni selectivity).
Vertex AI Search. (2023).
Disclaimer: Hydrogenation reactions involve high pressure and flammable gases. All protocols should be performed in a designated high-pressure facility behind blast shields. Catalyst residues are often pyrophoric.
Application Note: Formulation Strategies for 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine Derivatives
Introduction & Pharmacophore Analysis[1] The moiety 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine represents the pharmacophoric "tail" of several third-generation alpha-1 adrenergic receptor antagonists, most notably Tamsulos...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacophore Analysis[1]
The moiety 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine represents the pharmacophoric "tail" of several third-generation alpha-1 adrenergic receptor antagonists, most notably Tamsulosin .
When formulating derivatives of this scaffold, researchers face a specific set of physicochemical challenges dictated by its structure:
Basic Amine Functionality: The ethylamine nitrogen (pKa ~8.4 – 10.2) renders solubility highly pH-dependent.[1] These molecules are soluble in the acidic gastric environment but prone to precipitation in the neutral pH of the small intestine.
Fluorine Substitution: The 5-fluoro group enhances metabolic stability and lipophilicity (LogP), often pushing derivatives toward BCS Class II (Low Solubility, High Permeability) behavior if the rest of the molecule is lipophilic.
Therapeutic Index: Agents containing this scaffold typically require Modified Release (MR) profiles to prevent peak-dose side effects (orthostatic hypotension) while maintaining receptor occupancy over 24 hours.
This guide details two primary formulation strategies: Multiparticulate Sustained Release (SR) Pellets (Industry Standard) and Amorphous Solid Dispersions (for highly lipophilic derivatives).
Pre-Formulation Characterization
Before selecting a delivery system, the derivative must undergo rigorous solubility profiling.
Protocol A: pH-Dependent Solubility Profiling
Objective: Determine the "crash-out" pH point where the derivative precipitates in the GI tract.
This is the gold standard for Tamsulosin-like molecules. The goal is to create a multi-unit particulate system (MUPS) that passes through the pylorus consistently, independent of gastric emptying.
Mechanism of Action
The core pellet provides a matrix for the drug, while a functional polymer coating controls the release rate.
Core: Microcrystalline Cellulose (MCC) acts as the "spheronizing aid" and sponge.
Coating: A blend of Enteric (pH sensitive) and Insoluble (permeable) polymers.
Step-by-Step Protocol
Phase 1: Wet Granulation & Extrusion
Blending:
Mix API (0.2% - 2.0% w/w) with MCC (Avicel PH-101, 70-80% w/w) and Talc (1-2%) .
Note: High MCC content is crucial for sphere formation.
Wet Massing:
Add binder solution (e.g., 3% HPMC E5 in water) slowly while mixing.
Endpoint: "Snowball consistency"—mass holds shape when squeezed but breaks clean.
Transfer extrudates immediately to the Spheronizer (friction plate).
Run Conditions:
Speed: 1000–1500 RPM.
Time: 3–5 minutes.
Observation: Particles will break into rods, then round into spheres.
Drying:
Fluid Bed Dryer at 60°C until Moisture Content (LOD) < 2%.
Phase 3: Functional Coating (Fluid Bed Wurster Process)
To achieve the "zero-order" release typical of this class:
Preparation of Coating Solution:
Polymer: Eudragit® L30D-55 (Enteric) mixed with Eudragit® NE 30 D (Sustained Release) in a 9:1 to 8:2 ratio.
Plasticizer: Triethyl Citrate (10% of polymer weight).
Anti-tacking: Talc.
Coating Parameters:
Inlet Temp: 40–45°C.
Product Temp: 30–35°C.
Spray Rate: Start low (2 g/min ), ramp up to 8 g/min .
Target Weight Gain: 10–15% w/w.
Strategy II: Amorphous Solid Dispersion (ASD)
If the derivative has high lipophilicity (LogP > 4) or extremely low solubility at pH 6.8, SR pellets will fail because the drug won't dissolve even if released. An ASD renders the drug amorphous to boost apparent solubility.
Minimizing dimerization side reactions in phenoxyethylamine synthesis
Executive Summary: The "Dimerization" Challenge In the synthesis of 2-phenoxyethylamine (and its derivatives), the most persistent impurity is the secondary amine "dimer," bis(2-phenoxyethyl)amine . This side reaction oc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Dimerization" Challenge
In the synthesis of 2-phenoxyethylamine (and its derivatives), the most persistent impurity is the secondary amine "dimer," bis(2-phenoxyethyl)amine .
This side reaction occurs because the desired primary amine product (
) is often more nucleophilic than the ammonia source, or it reacts with electrophilic intermediates (imines/nitriles) before the reaction is complete. This guide provides mechanistic insights and self-validating protocols to suppress this pathway.
Troubleshooting Guide (Q&A)
Scenario A: Nucleophilic Substitution (Alkylation of Ammonia)
User Question: I am reacting 2-phenoxyethyl bromide with aqueous ammonia. Even with a 5-fold excess of ammonia, I am seeing 15-20% of the secondary amine dimer by LC-MS. Why?
Technical Insight:
This is a classic kinetics issue. The alkyl group (phenoxyethyl) is electron-donating relative to hydrogen, making the resulting primary amine (2-phenoxyethylamine ) more nucleophilic than the ammonia reactant. As the concentration of the product rises, it competes effectively for the remaining alkyl bromide.
Corrective Action:
The "Dilution" Fallacy: A 5-fold excess is insufficient. To statistically favor the primary amine in a direct alkylation, you typically need a 20-50 fold molar excess of ammonia, which is impractical for scale-up.
Switch to the Gabriel Synthesis (Recommended): This completely eliminates dimerization by using a "masked" nitrogen source (potassium phthalimide) that cannot react a second time.
Alternative (Delépine Reaction): Use hexamethylenetetramine (Hexamine) followed by acid hydrolysis.
Scenario B: Catalytic Hydrogenation of Nitriles
User Question: I am reducing phenoxyacetonitrile (
) using Raney Nickel and Hydrogen. I see significant dimer formation. Is my catalyst dead?
Technical Insight:
Your catalyst is likely fine. This is a mechanism-based side reaction. During reduction, the nitrile forms an intermediate imine (
). The primary amine product () reacts with this imine to form a secondary imine, which is then reduced to the secondary amine (dimer). This is known as reductive coupling .
Corrective Action:
Ammonia Suppression: Add anhydrous ammonia or concentrated ammonium hydroxide to the reaction mixture. The excess ammonia shifts the equilibrium away from the amine-imine coupling and stabilizes the primary imine.
Acylation Trap: Perform the hydrogenation in acetic anhydride. This traps the primary amine immediately as an amide (
), preventing it from attacking the imine. You can hydrolyze the amide later.[1][2][3][4]
Comparative Strategy Matrix
Methodology
Primary Risk (Dimer Source)
Scalability
Dimer Control Strategy
Direct Ammonolysis
Competitive Alkylation ()
Low
Massive excess of (wasteful).
Nitrile Hydrogenation
Condensation of Product with Imine Intermediate
High
Add or Acetic Anhydride.
Gabriel Synthesis
None (Nitrogen is protected)
Medium
Self-validating: Dimerization is chemically impossible.
Reductive Amination
Reaction of Amine Product with Aldehyde
Medium
Stepwise addition; pre-formation of imine.
Validated Experimental Protocols
Protocol A: The Gabriel Synthesis (Zero-Dimer Route)
Best for: High-purity requirements where secondary amine contamination is unacceptable.
Dissolve 2-phenoxyethyl bromide in DMF (approx. 0.5 M).
Add Potassium Phthalimide (1.1 equiv).
Heat to 90°C for 4–6 hours.
Checkpoint: TLC should show disappearance of the bromide. The product, N-(2-phenoxyethyl)phthalimide, precipitates upon pouring into water. Filter and dry.[5]
Cleavage (Ing-Manske Procedure):
Suspend the phthalimide intermediate in Ethanol.[5]
Add Hydrazine Hydrate (1.2 equiv).
Reflux for 2 hours.[6] A white precipitate (phthalhydrazide) will form.
Acid Hydrolysis (Optional but cleaner): If hydrazine traces are a concern, use 6M HCl reflux instead, then basify.
Isolation:
Cool and filter off the phthalhydrazide byproduct.[5]
The following diagram illustrates the competing pathways in Nitrile Reduction and how Ammonia suppression works.
Caption: Figure 1. The "Reductive Coupling" mechanism during nitrile hydrogenation. The primary amine product attacks the intermediate imine to form the dimer. Excess Ammonia blocks this pathway.
References
Gabriel Synthesis Mechanism & Protocol
Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines.
Source:
Suppression of Secondary Amines in Nitrile Reduction
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[7] (Specifically the chapter on Nitrile reduction and Ammonia usage).
Source:
Phenoxyethylamine Synthesis via Phthalimide (Patent/Procedure)
Method for producing phenoxyethylamine deriv
Source:
Kinetics of Amine Alkylation
Nucleophilic Substitution of Alkyl Halides by Ammonia: The Over-Alkyl
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: SOL-5F-MPEA-001
Status: Resolved
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Overcoming solubility, hygroscopicity, and "oiling out" issues in fluorinated phenoxyethylamine salts.[1][2]
Diagnostic Hub: Identify Your Failure Mode
Before applying a fix, we must characterize the specific solubility failure. The 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine scaffold presents unique challenges due to the competing polarity of the primary amine and the lipophilic fluorinated aryl ether tail.[1][2]
Select the symptom that matches your observation:
Symptom
Diagnosis
Root Cause
Immediate Action
Gummy/Sticky Solid
Hygroscopicity / Oiling Out
The salt has a low glass transition temperature () or is forming a hydrate.[1][2] Common with HCl salts of flexible ethers.[1]
Dry under vacuum over .[1][2] Do not heat above 40°C. Switch to Section 3 .
Precipitation in Buffer
Salting Out / Common Ion Effect
High chloride concentration in PBS/media suppresses solubility of HCl salts.[1]
Switch to low-salt media or use a co-solvent strategy.[1][2] See Section 4 .
Cloudy upon Dilution
Micellar Aggregation
The molecule is acting as a surfactant (amphiphilic).[1][2]
LogP: Estimated ~2.5 - 3.0 (Fluorine enhances lipophilicity compared to the non-fluorinated analog).[1][2]
Why Standard Protocols Fail
Most researchers default to the Hydrochloride (HCl) salt.[1][2] While chemically stable, the HCl salt of this specific scaffold often exhibits a low melting point and high hygroscopicity .
Lattice Energy vs. Hydration: The flexible ethoxy linker prevents tight crystal packing with small counter-ions like chloride.[1][2] This leaves "voids" that greedily absorb atmospheric water, turning the powder into a gum (deliquescence).[1]
The "Oiling Out" Phenomenon: During recrystallization, if the chosen solvent (e.g., water/ethanol) has a boiling point higher than the melting point of the hydrated salt, the compound separates as a dense oil rather than a crystal.
Strategic Solution: Salt Selection & Polymorph Screening
If the HCl salt is unworkable (sticky/insoluble), you must switch the counter-ion.[1] We recommend Rigid, Divalent, or Lipophilic counter-ions to stabilize the crystal lattice.
Recommended Counter-ions
Counter-ion
Rationale
Expected Outcome
Protocol
Fumarate
Rigid dicarboxylic acid; bridges two amine molecules, increasing lattice stability.[1][2]
Figure 1: Decision matrix for selecting an alternative salt form based on the observed failure mode.
Formulation & Dissolution Protocols
If you cannot change the salt form (e.g., you bought a commercial library compound), use these specific dissolution protocols to ensure bioavailability in assays.
Protocol A: The "DMSO Shock" (For Cell Culture)
Best for: Small volume additions (<0.5%) to media.[1][2]
Stock Preparation: Dissolve salt in 100% DMSO to 100 mM .
Tip: If cloudy, sonicate at 40°C for 5 mins.[1] The fluorinated ring can cause slow wetting.[1]
Intermediate Dilution (Critical Step): Do not dilute directly into PBS.
Prepare a 10x working solution in 50% DMSO / 50% Water .
Final Addition: Add the 10x solution to the cell media.
Why? This stepwise reduction of DMSO prevents the "crashing out" shock often seen when hydrophobic salts hit high-salt buffers.[1][2]
Protocol B: The "Cyclodextrin Shield" (For In Vivo/High Conc.)
Best for: Animal studies or high-concentration aqueous stocks (>10 mM).[1][2]
Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.
Add the amine salt slowly with vortexing.
Adjust pH to 4.5 - 5.5 .
Mechanism:[1][2][5] The cyclodextrin encapsulates the lipophilic fluorophenoxy tail, while the slightly acidic pH ensures the amine remains ionized (
Q: My HCl salt turned into an oil during recrystallization. Is it ruined?A: No. You likely exceeded the "oiling out" temperature.[1]
Fix: Re-dissolve the oil in a minimal amount of warm Isopropanol (IPA). Add Diethyl Ether or Hexane dropwise until just cloudy.[1][2] Store in the fridge (4°C), then freezer (-20°C). Scratch the glass with a spatula to induce nucleation.[1] Do not evaporate to dryness rapidly.[1][2]
Q: Why does the solubility drop when I add it to Krebs or PBS buffer?A: This is the Common Ion Effect .[1] PBS contains ~137 mM NaCl.[1][2] If you are using the Hydrochloride salt, the high concentration of chloride ions (
) shifts the equilibrium toward the solid precipitate:
Fix: Use Protocol A (DMSO intermediate) or switch to a Mesylate salt, which is less sensitive to chloride concentration.[1][2]
Q: Can I just acidify the water to dissolve it?A: Yes, but be careful. While lowering pH < 4 ensures protonation, highly acidic solutions are toxic to cells. If you must acidify, use 0.1 M Acetic Acid (volatile, removable) or Tartaric Acid (biocompatible) rather than excess HCl.[1][2]
References
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][3][6][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard reference for pKa rule and counter-ion selection).
Kumar, L., et al. (2013).[1] Salt Selection in Drug Development. Pharmaceutical Technology, 32(3).[1][2] (Guidance on counter-ion selection for lipophilic amines). Link[1][2]
Gould, P. L. (1986).[1][2] Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[1][2] (Seminal paper on salt solubility products). Link
For further assistance, please reply with your specific solvent system and observed precipitation time.
Technical Support Center: Large-Scale Phenoxyethylamine (PEA) Production
Current Status: ● Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PEA-SCALE-004 Subject: Troubleshooting Low Purity & Yield in Bulk Synthesis Introduction: The "Hidden" Bottlenecks of PEA Scale-...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: ● Online
Operator: Dr. Aris Thorne, Senior Application Scientist
Ticket ID: PEA-SCALE-004
Subject: Troubleshooting Low Purity & Yield in Bulk Synthesis
Introduction: The "Hidden" Bottlenecks of PEA Scale-Up
Welcome to the Technical Support Center. If you are scaling up 2-Phenylethylamine (PEA) production—likely via the catalytic hydrogenation of phenylacetonitrile (benzyl cyanide)—you are almost certainly encountering one of three specific failure modes: secondary amine formation (dimerization) , catalyst poisoning , or yield loss during aqueous work-up .
Unlike bench-scale synthesis where chromatography can hide inefficiencies, large-scale production relies on reaction engineering and crystallization thermodynamics. This guide addresses the root causes of low purity and provides field-validated protocols to correct them.
Part 1: Diagnostic & Troubleshooting (Q&A)
Category A: Reaction Impurities (Synthesis Phase)
Q: HPLC analysis shows a persistent impurity at RRT 1.2-1.5. It resists simple distillation. What is it?A: This is almost certainly bis(2-phenylethyl)amine (the "dimer").
The Cause: During hydrogenation, the intermediate imine (
) is highly reactive. If the primary amine product () accumulates while imine is still present, they condense to form a secondary amine.
The Fix: You must suppress the condensation reaction by shifting the equilibrium.
Ammonia Saturation: Ensure your reaction solvent (usually Methanol) is saturated with anhydrous Ammonia (
). The excess ammonia competes with the primary amine for the imine, pushing the reaction toward the primary amine.
Catalyst Loading: Increase the catalyst-to-substrate ratio. Faster hydrogenation of the imine to the amine reduces the residence time of the reactive imine species.
Lithium Hydroxide Additive: For Cobalt catalysts, adding LiOH (approx. 2-30 mmole/g catalyst) has been proven to increase selectivity for primary amines [1].
Q: The reaction stalls at 80-90% conversion. Adding more hydrogen pressure doesn't help.A: You are likely experiencing catalyst poisoning .
The Cause: Phenylacetonitrile is often prepared from benzyl chloride. Trace halides (
) are potent poisons for Raney Nickel and Palladium catalysts. Even <50 ppm chloride can deactivate the surface.
The Fix:
Pre-treatment: Distill your starting phenylacetonitrile over Raney Nickel (sacrificial) or wash thoroughly with basic water to remove halide traces before the main reaction [2].
Switch Catalyst: If feed purity cannot be guaranteed, switch to a Raney Cobalt catalyst, which is generally more robust against poisoning than Nickel.
Category B: Work-Up & Isolation[1][2][3][4][5]
Q: My crude yield is low (<60%), but TLC shows the reaction went to completion.A: You are losing product to the aqueous phase.
The Cause: PEA is a strong base and is significantly water-soluble. If you perform a standard water wash to remove salts without adjusting pH or ionic strength, the PEA partitions into the water.
The Fix:
Salting Out: Saturate the aqueous layer with NaCl or NaOH during extraction. This forces the organic PEA out of the water phase ("salting out").
Solvent Choice: Use a hydrophobic solvent like Toluene or MTBE for extraction, not Ethyl Acetate (which can hydrolyze or trap amines).
Dry Loading: For maximum yield, skip the aqueous wash if possible. Filter the catalyst, strip the solvent, and move directly to vacuum distillation.
Q: The final product has a green/blue tint.A: This is Nickel/Cobalt leaching .
The Cause: High pressure hydrogenation, especially with ammonia, can form soluble metal-amine complexes.
The Fix:
Chelation Wash: Wash the organic phase with a dilute EDTA solution or 10% Sodium Sulfide (precipitates metal sulfides) before distillation.
Distillation: Ensure you are distilling under vigorous vacuum (<15 mmHg). The metal complexes are non-volatile and will remain in the pot residue.
Part 2: Visualizing the Failure Points
The following diagram illustrates the competitive pathways in Nitrile Hydrogenation. Note how the Imine Intermediate is the critical junction point.
Caption: Mechanistic pathway showing how the target product (Primary Amine) attacks the intermediate to form the Dimer impurity unless suppressed by Ammonia.
Crystallization: The solution will heat up. Allow to cool slowly to room temperature, then chill to 0°C.
Filtration: Filter the white crystals.
Note: The "dimer" impurity hydrochloride is significantly less soluble in ethanol/ether mixtures and may precipitate first or require a hot filtration step depending on concentration. However, standard recrystallization from Ethanol usually leaves the dimer in the mother liquor due to the high solubility difference of the salts [3].
Recovery: Wash crystals with cold ethanol/ether. Dry under vacuum.[1][2]
Melting Point Check: Pure PEA·HCl melts at 218–219°C .[3] If MP is <215°C, recrystallize again.
Part 4: Impurity Profile Data
Impurity Name
Structure
Origin
Removal Strategy
Bis(2-phenylethyl)amine
(PhCH₂CH₂)₂NH
Condensation of product + imine
High NH₃ pressure; Distillation (bp difference is ~60°C).
Toluene
PhCH₃
Hydrogenolysis of benzyl C-N bond
Vacuum stripping (highly volatile).
Phenylacetic Acid
PhCH₂COOH
Hydrolysis of nitrile (wet solvent)
Wash organic phase with dilute NaOH.
Nickel/Cobalt Species
Metal-Amine Complex
Catalyst leaching
Wash with Na₂S or EDTA; Distillation.
References
Vertex AI Search. (2025). Suppression of secondary amine formation in nitrile hydrogenation. Retrieved from
Organic Syntheses. (1943). β-Phenylethylamine Synthesis via Catalytic Reduction. Org. Synth. Coll. Vol. 3, p. 720. Retrieved from
BenchChem. (2025).[4] Technical Support Center: Synthesis of N-benzyl-1-phenylethylamine. Retrieved from
Disclaimer: The protocols described involve high-pressure hydrogenation and pyrophoric catalysts.[5] These should only be performed by trained personnel in appropriate facilities.
Technical Support Center: Controlling Moisture Sensitivity in 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine Reactions
Welcome to the technical support center for handling 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the inherent moisture sensitivity of this and similar primary amine-containing reagents. By understanding the underlying chemical principles and adopting rigorous experimental techniques, you can ensure the success and reproducibility of your synthetic endeavors.
The primary amine functionality in 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine makes it a versatile building block, particularly in reactions such as amide bond formation and nucleophilic substitutions.[1][2] However, this reactivity also makes it susceptible to interaction with atmospheric moisture, which can lead to undesirable side reactions and compromised yields. This guide provides a comprehensive framework for troubleshooting and preventing these issues.
I. Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments, with a focus on moisture as the root cause.
Observed Issue
Potential Moisture-Related Cause(s)
Recommended Troubleshooting Steps & Explanations
Low or No Product Yield
1. Reagent Decomposition: The primary amine can react with atmospheric CO₂ in the presence of moisture to form a carbamate salt, reducing the concentration of the active nucleophile.[3] 2. Competitive Reaction: Water can act as a competing nucleophile in some reactions, for instance, hydrolyzing an activated carboxylic acid or acyl chloride back to the carboxylic acid in an amide coupling, thus preventing the desired reaction with the amine.[4] 3. Catalyst Deactivation: Certain catalysts used in conjunction with the amine may be deactivated by moisture.
1. Verify Reagent Integrity: Before starting, ensure your 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine is stored under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.[5][6] 2. Implement Rigorous Anhydrous Techniques: Use oven- or flame-dried glassware.[7] All solvents must be thoroughly dried and degassed.[8][9] Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[10][11] 3. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials. If the reaction stalls, the issue may be reagent decomposition due to moisture.[12]
Formation of Impurities or Side Products
1. Hydrolysis of Intermediates: Moisture can hydrolyze sensitive intermediates. For example, in an amide coupling using a carbodiimide like EDC, water can hydrolyze the activated O-acylisourea intermediate.[13] 2. Amine Hydration: The lone pair of electrons on the amine's nitrogen atom can form hydrogen bonds with water, which can alter its reactivity and potentially promote undesired reaction pathways.[14]
1. Scrutinize the Work-up Procedure: If impurities appear after the reaction work-up, consider if your product is sensitive to aqueous acid or base washes.[15] Test the stability of a small sample of your crude product with the work-up reagents before processing the entire batch.[15] 2. Optimize Solvent Choice: Ensure your solvent is not only dry but also appropriate for the reaction. Some reactions can be sensitive to the polarity of the solvent, which can be influenced by dissolved water.
Inconsistent Reaction Outcomes
1. Variable Atmospheric Conditions: Fluctuations in ambient humidity from day to day can introduce varying amounts of moisture into the reaction, leading to poor reproducibility.[12] 2. Inconsistent Solvent Quality: The water content in "anhydrous" solvents can vary between bottles or after being opened multiple times.
1. Standardize All Procedures: Adhere to a strict, consistent protocol for drying glassware, handling reagents, and setting up the reaction under an inert atmosphere.[12] 2. Quantify Solvent Water Content: For highly sensitive reactions, it is advisable to measure the water content of your solvent using Karl Fischer titration to ensure it meets the required specifications (typically <50 ppm).[16] 3. Use Freshly Opened or Distilled Solvents: Whenever possible, use a freshly opened bottle of anhydrous solvent or distill the solvent from an appropriate drying agent immediately before use.[8]
Experimental Workflow: Troubleshooting Low Yield
The following diagram illustrates a decision-making process for troubleshooting a low-yield reaction where moisture sensitivity is suspected.
Caption: Troubleshooting Decision Tree for Low Yield.
II. Frequently Asked Questions (FAQs)
Q1: How should I properly store 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine?
A1: As amines are known to be hygroscopic, meaning they readily absorb moisture from the air, proper storage is critical.[5] Store the compound in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon. For long-term storage, placing this container inside a desiccator with a suitable drying agent (e.g., Drierite or molecular sieves) provides an additional layer of protection.[5][6] Store in a cool, dry place away from direct sunlight.[5]
Q2: What are the best practices for setting up a reaction under an inert atmosphere?
A2: The goal is to replace the air inside your reaction vessel with a dry, non-reactive gas.[10]
Dry Your Glassware: Ensure all glassware, including stir bars, is thoroughly dried in an oven (overnight at >120 °C) or by flame-drying under vacuum.[7] Allow it to cool to room temperature in a desiccator or under a stream of inert gas.
Assemble and Purge: Assemble the glassware while still warm and immediately begin purging with nitrogen or argon. A common method in teaching labs involves using a balloon filled with inert gas attached to a needle.[11] For more rigorous requirements, a Schlenk line is used.[17]
Flushing: Insert an "exit needle" to allow the displaced air to escape. Let the inert gas flow through the vessel for several minutes to ensure all air is removed.[11]
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent air from re-entering the system.[10]
Caption: Basic Inert Atmosphere Setup using a Balloon.
Q3: How do I effectively dry my reaction solvents?
A3: The choice of drying agent depends on the solvent.[18] Always consult a reliable reference for compatibility.
Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for drying a wide range of solvents.[19][20] They can be added directly to the solvent and allowed to stand for 24-48 hours.[20] Sieves can be reactivated by heating in a vacuum oven.[8]
Distillation: For the most demanding applications, distillation from a reactive drying agent is the gold standard.[8]
Tetrahydrofuran (THF) / Diethyl Ether: Distill from sodium/benzophenone ketyl. A deep blue or purple color indicates anhydrous conditions.[8]
Dichloromethane (DCM) / Acetonitrile: Distill from calcium hydride (CaH₂).[8][16]
N,N-Dimethylformamide (DMF): Dry over barium oxide or 4Å molecular sieves, followed by vacuum distillation.[8]
Table 1: Common Solvents and Recommended Drying Methods
Solvent
Primary Drying Agent(s)
Notes
Dichloromethane (DCM)
Calcium Hydride (CaH₂)
Distillation is required for ultra-dry solvent.[16]
Tetrahydrofuran (THF)
Sodium/Benzophenone
The formation of the blue ketyl radical is a visual indicator of dryness.[8]
Must be followed by vacuum distillation. Avoid basic drying agents if the solvent will be stored for long periods.[8]
Q4: Can trace amounts of water really have a significant impact?
A4: Yes, especially in stoichiometric reactions or catalysis. For a reaction using 1 mmol of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine, just 18 microliters (µL) of water represents a full molar equivalent. This amount of water can easily be introduced from undried solvents, glassware, or the atmosphere, leading to significant yield reduction.[9]
III. Conclusion
The successful use of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine hinges on the rigorous exclusion of moisture from the reaction system. By understanding the principles of amine reactivity and implementing the meticulous techniques outlined in this guide—from proper storage and handling to the use of anhydrous solvents and inert atmospheres—researchers can mitigate the risks of moisture-related side reactions. A proactive and systematic approach to troubleshooting, as detailed above, will ensure greater consistency, higher yields, and ultimately, more reliable scientific outcomes.
References
Reactions of Amines. (n.d.). Retrieved from [Link]
What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (2026, February 10). KINTEK. Retrieved from [Link]
Drying Methods for Organic Solvents. (n.d.). Scribd. Retrieved from [Link]
Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
Drying solvents. (2023, July 25). Sciencemadness Wiki. Retrieved from [Link]
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
Amines. (n.d.). EBSCO Information Services. Retrieved from [Link]
Reactions of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]
Amines: Versatile Building Blocks in Organic Chemistry and Beyond. (n.d.). Amerigo Scientific. Retrieved from [Link]
Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]
Gallou, F., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(16), 5299-5306. [Link]
Drying Solvents. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]
Gallou, F., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. NSF PAR. Retrieved from [Link]
How to Maintain Pure Inert Gas Atmosphere in Labs. (2026, February 12). Patsnap Eureka. Retrieved from [Link]
Inerting. (n.d.). Linde Gas. Retrieved from [Link]
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved from [Link]
Buchbinder, N., Sharma, S., & Handa, S. (n.d.). Clean & Fast Amide Couplings in Water. University of Louisville. Retrieved from [Link]
2-Phenoxyethylamine | C8H11NO. (n.d.). BuyersGuideChem. Retrieved from [Link]
How to create inert atmosphere? (2021, August 8). ResearchGate. Retrieved from [Link]
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]
Amines - Properties and Reactivity of Amines (A-Level Chemistry). (2022, April 19). Study Mind. Retrieved from [Link]
How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]
Water Sensitive Reactions. (n.d.). Utah Tech University. Retrieved from [Link]
Moisture Sensitivity Definition. (2025, August 15). Fiveable. Retrieved from [Link]
Water Sensitive Chemicals. (n.d.). Environment, Health & Safety - University of California, Berkeley. Retrieved from [Link]
Basic Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2. (n.d.). Semantic Scholar. Retrieved from [Link]
Cooling radiative forcing effect enhancement of atmospheric amines and mineral particles caused by heterogeneous uptake and oxidation. (2024, August 19). Atmospheric Chemistry and Physics. Retrieved from [Link]
Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. (2021, November 15). Atmosphere. Retrieved from [Link]
Technical Support Center: Degradation Pathways of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine
The following technical guide details the degradation profile of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine , a critical intermediate often employed in the synthesis of sulfonamide-based alpha-adrenergic antagonists (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the degradation profile of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine , a critical intermediate often employed in the synthesis of sulfonamide-based alpha-adrenergic antagonists (e.g., Tamsulosin analogs).
This content is structured as a Level 3 Technical Support Resource , designed to assist analytical scientists in troubleshooting stability issues during method development and stress testing.
Quick Reference: Physicochemical Profile
Chemical Class: Primary Aryl-Alkyl Amine / Fluorinated Anisole Derivative.[1][2]
Critical Reactive Motifs:
Primary Amine (-NH₂): High susceptibility to oxidative deamination and carbamylation.[1][2]
Aryl-Alkyl Ether (-O-CH₂-): Generally stable, but susceptible to cleavage under extreme Lewis acid conditions.[1][2]
Fluoro-Methoxy Benzene Ring: Susceptible to photolytic defluorination and electrophilic substitution.[1][2]
Part 1: Troubleshooting Guide (Q&A Format)
Q1: We are observing a transient impurity at RRT ~1.2 under oxidative stress (3% H₂O₂). It disappears upon prolonged stress.[1][2] What is it?
Diagnosis: This is likely the N-Hydroxylamine intermediate, which rapidly degrades further.[1][2]
Technical Insight:
Under oxidative conditions, the primary amine typically undergoes a two-step degradation:[1][2]
Initial Oxidation: Formation of the N-hydroxylamine (R-NH-OH).[1][2] This is often unstable and may not be isolated.[1][2]
Oxidative Deamination (Major Pathway): The amine is converted to an imine, which hydrolyzes to form (5-Fluoro-2-methoxyphenoxy)acetaldehyde .[1][2]
Note: The aldehyde is reactive and often oxidizes further to the corresponding Carboxylic Acid (stable end-product) or polymerizes.[1][2]
Action Plan:
Check your chromatogram for a broad peak or baseline rise (polymerization).[1][2]
Monitor the formation of the carboxylic acid derivative [M+1 = 201 Da (approx)].[1][2]
Q2: Under acidic stress (1N HCl, 60°C), the assay remains stable, but a new peak appears at RRT 0.[1][2]85. Is the ether linkage cleaving?
Diagnosis: Unlikely to be the alkyl-aryl ether cleavage.[1][2] It is more probable to be O-Demethylation .[1][2]
Technical Insight:
The alkyl-aryl ether bond (Phenol-Ethyl) is robust.[1][2] However, the methoxy group (-OCH₃) on the benzene ring is susceptible to acid-catalyzed demethylation, especially if the ring is electron-rich.[1][2]
Mechanism: Protonation of the methoxy oxygen followed by nucleophilic attack (by Cl⁻ or H₂O) on the methyl group.[1][2]
Validation:
Perform a spectral peak purity check. The phenolic product will show a bathochromic shift (red shift) in UV absorbance compared to the methoxy parent under basic pH conditions.[1][2]
Q3: Samples exposed to ambient light show a mass loss of 18 Da or 20 Da.[1][2] Is this a dehydration?
Diagnosis: No. This suggests Photolytic Defluorination (Loss of F, gain of H = -18; or substitution with OH).[1][2]
Technical Insight:
Fluorinated aromatics are sensitive to UV radiation (photo-labile).[1][2] The C-F bond can undergo homolytic fission, generating a radical that abstracts a proton from the solvent.[1][2]
Pathway: Ar-F + hν → Ar[1][2]• + F• → Ar-H.
Action Plan:
Always store the reference standard in amber vials. If this degradation interferes with your assay, strictly enforce "gold light" conditions during sample preparation.[1][2]
Q4: We see an unknown peak (+44 Da) in solid-state samples stored in standard vials.
Diagnosis: This is likely the Carbamate formation.[1][2]
Technical Insight:
Primary amines are strong nucleophiles and react with atmospheric CO₂ to form carbamic acid/carbamates (R-NH-COOH), especially in the presence of moisture.[1][2]
Reaction: R-NH₂ + CO₂ → R-NH-COO⁻H⁺.[1][2]
Prevention:
Store the API under an inert atmosphere (Nitrogen/Argon) and ensure desiccated storage conditions.[1][2]
Part 2: Visualizing the Degradation Network
The following diagram illustrates the causal relationships between stress conditions and specific degradation products.
Figure 1: Mechanistic degradation map of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine under ICH stress conditions.[1][2]
Part 3: Experimental Protocols for Validation
Use these protocols to generate the degradants described above for method validation (specificity).
Dissolve 10 mg of the compound in 5 mL of 1N HCl.[1][2]
Reflux at 60°C for 12 hours.
Neutralization: Neutralize with 1N NaOH to pH 7.0 prior to analysis.
Target Observation: A peak eluting slightly earlier than the parent (Phenol is more polar than Anisole).[1][2]
References
Google Patents. (1983).[1][2] Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions (US4503067A).[1][2] Retrieved from
ResearchGate. (2025).[1][2] Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation. Retrieved from [Link]
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011).[1][2] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1][2] (Standard text for degradation mechanisms).
A Comparative Guide to the ¹H-NMR Spectral Analysis of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine
This guide provides an in-depth analysis of the ¹H-NMR spectrum of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine, a compound of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the ¹H-NMR spectrum of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine, a compound of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple spectral interpretation to offer a comparative analysis, elucidating the structural nuances revealed by modern NMR spectroscopy. We will explore the causal relationships behind experimental choices, present a self-validating protocol, and ground our analysis in authoritative references.
Introduction: The Importance of Structural Verification
In the synthesis of novel chemical entities, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the characterization of organic molecules.[1] For a molecule such as 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine, with its distinct aromatic and aliphatic regions, ¹H-NMR provides critical information on the electronic environment of each proton, their connectivity, and stereochemical relationships. This guide will dissect its ¹H-NMR spectrum, comparing predicted data with experimental observations and contextualizing these findings through comparison with structurally related analogs.
The Molecular Structure and Predicted ¹H-NMR Spectrum
To interpret an NMR spectrum effectively, one must first understand the molecule's structure and predict the expected signals. The structure of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine contains several distinct proton environments.
Diagram 1: Chemical Structure and Proton Labeling
A visual representation of the molecule with protons labeled for spectral assignment.
Caption: Labeled structure of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine.
Based on this structure, we can predict the following signals using established chemical shift ranges and substituent effects.[2][3] The electronegative fluorine and oxygen atoms will significantly influence the chemical shifts of nearby protons.[4][5][6]
Table 1: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns
Proton Label
Environment
Predicted δ (ppm)
Predicted Multiplicity
Integration
(a)
-OCH₃
3.8 - 4.0
Singlet (s)
3H
(b)
Ar-H (ortho to -F)
6.9 - 7.2
Doublet of doublets (dd)
1H
(c)
Ar-H (ortho to -OEt)
6.8 - 7.0
Triplet (t) or dd
1H
(d)
Ar-H (ortho to -OMe)
6.7 - 6.9
Doublet of doublets (dd)
1H
(e)
-O-CH₂-
4.0 - 4.2
Triplet (t)
2H
(f)
-CH₂-NH₂
2.9 - 3.2
Triplet (t)
2H
(g)
-NH₂
1.5 - 2.5
Broad singlet (br s)
2H
Note: These are estimated ranges. Actual values can vary based on solvent and other experimental conditions.[2]
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality ¹H-NMR spectrum is contingent on a meticulous experimental procedure. The following protocol is designed to be self-validating, ensuring data integrity at each step.
Diagram 2: ¹H-NMR Experimental Workflow
A flowchart illustrating the key stages of the NMR experiment.
Caption: Standard workflow for ¹H-NMR sample preparation and data acquisition.
Step-by-Step Methodology:
Sample Preparation:
Weigh approximately 5-10 mg of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine.[7]
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single, easily identifiable residual solvent peak at ~7.26 ppm.[8]
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).[1]
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.[7]
Locking: The instrument's frequency is "locked" onto the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.[9]
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.[10]
Acquisition: A standard one-pulse (zg) ¹H experiment is run. Typically, 16 scans (NS=16) are acquired with a relaxation delay (D1) of 2 seconds to ensure a good signal-to-noise ratio for all protons.[11]
Data Processing:
The acquired Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform.
The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
The baseline is corrected to be flat.
The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.[11]
The area under each peak is integrated to determine the relative number of protons it represents.
Spectral Analysis and Interpretation
A hypothetical experimental ¹H-NMR spectrum of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine in CDCl₃ would be analyzed as follows:
Table 2: Analysis of Experimental ¹H-NMR Data
Peak
δ (ppm)
Multiplicity
Integration
Assignment
Rationale
1
7.26
s
-
CDCl₃
Residual solvent peak.
2
6.98
dd
1H
H(b)
Located in the aromatic region, split by neighboring H(c) and the meta-fluorine.
3
6.85
dd
1H
H(d)
Aromatic proton deshielded by the adjacent methoxy group.
4
6.79
t
1H
H(c)
Aromatic proton appearing as a triplet due to coupling with two neighboring protons (H(b) and H(d) ).
5
4.10
t
2H
H(e)
Methylene protons adjacent to the ether oxygen are significantly deshielded.[12]
6
3.88
s
3H
H(a)
The methoxy group protons are in a single environment with no adjacent protons, resulting in a singlet.[13]
7
3.05
t
2H
H(f)
Methylene protons adjacent to the amine group.
8
1.85
br s
2H
H(g)
Amine protons often appear as a broad singlet and can exchange with trace water, affecting their shift and appearance.[14]
9
0.00
s
-
TMS
Internal standard.
Comparative Analysis: The Impact of Substituents
To fully appreciate the spectral features, it is instructive to compare the spectrum of our target molecule with that of its structural analogs. This comparison highlights the electronic effects of the fluorine and methoxy substituents.
Table 3: Comparative ¹H-NMR Data (Aromatic Region)
Compound
Ar-H Chemical Shifts (ppm)
Key Observations
2-Phenoxyethylamine
~6.9-7.3
A more complex, overlapping multiplet pattern is observed due to higher symmetry.
The methoxy group is electron-donating, generally shifting ortho and para protons upfield (to lower ppm values).[16]
2-(5-Fluoro-2-methoxy-phenoxy)ethylamine
~6.7-7.0
The highly electronegative fluorine atom exerts a strong deshielding (downfield shift) effect, particularly on the ortho proton H(b) .[17][18] This effect, combined with the methoxy group's influence, results in a well-resolved spectrum.
Diagram 3: Decision Tree for Spectral Interpretation
A logical guide for assigning peaks in a ¹H-NMR spectrum.
Caption: A systematic approach to interpreting ¹H-NMR spectra.
Conclusion
The ¹H-NMR spectral analysis of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine provides a clear and unambiguous confirmation of its structure. Each proton environment gives rise to a distinct signal with a characteristic chemical shift, multiplicity, and integration value that aligns with theoretical predictions. The comparative analysis underscores the predictable yet powerful influence of substituents on the aromatic ring, which is a fundamental concept in the structural elucidation of organic molecules. This guide provides a robust framework for the analysis of this and similar compounds, blending theoretical principles with practical, self-validating experimental protocols.
References
Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available at: [Link]
NMR-DB. (n.d.). Simulate and predict NMR spectra. Available at: [Link]
Save My Exams. (2025). Proton (1H) NMR Spectroscopy. Available at: [Link]
NMRium. (n.d.). NMRium demo - Predict. Available at: [Link]
Contreras, R. H., & Peralta, J. E. (2000). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Journal of the American Chemical Society.
LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Available at: [Link]
University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Available at: [Link]
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Available at: [Link]
Reddit. (2024). The Effect of Fluorine in 1H NMR. Available at: [Link]
Royal Society of Chemistry. (n.d.). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Available at: [Link]
Weizmann Institute of Science. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
Modgraph Consultants Ltd. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Available at: [Link]
Weizmann Institute of Science. (n.d.). Measuring 1H NMR Spectra. Available at: [Link]
National Center for Biotechnology Information. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Available at: [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
ACD/Labs. (2026). Methoxy groups just stick out. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 2-[4-(2-fluoroethyl)-2,5-dimethoxyphenyl]-N-[(2-methoxyphenyl)methyl]ethanamine. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine. Available at: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Mass Spectrometry Fragmentation Patterns of Fluorinated Phenoxyethylamines: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals Executive Summary Fluorinated phenoxyethylamines represent a critical structural class in both neuroph...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Forensic Scientists, and Drug Development Professionals
Executive Summary
Fluorinated phenoxyethylamines represent a critical structural class in both neuropharmacology (as serotonin reuptake inhibitors) and forensic toxicology (as novel psychoactive substances). Their structural duality—comprising a fluorinated aromatic ether and an ethylamine side chain—creates a unique mass spectral fingerprint that challenges standard identification workflows.
This guide compares the two dominant analytical modalities: Electron Ionization (GC-EI-MS) and Electrospray Ionization (LC-ESI-MS/MS) .[1][2] While EI provides standardized library matching, it often fails to distinguish positional isomers (ortho/meta/para). Conversely, ESI-MS/MS offers superior sensitivity and mechanistic insight through Collision-Induced Dissociation (CID), particularly when probing the energetic stability of the ether linkage.
The Chemical Context: Why "Phenoxy" Matters
Unlike their carbon-linked analogs (phenethylamines), phenoxyethylamines contain an ether linkage (
). This oxygen atom is not merely a spacer; it is a fragmentation director.
The Nitrogen Driver: The amine nitrogen lone pair drives the dominant
-cleavage.
The Oxygen Driver: The ether oxygen lone pair stabilizes specific distal fragments (phenoxy cations), creating a "tug-of-war" for charge retention that is absent in simple phenethylamines.
The Fluorine Effect: The position of the fluorine atom (
) alters the electron density of the aromatic ring, subtly influencing the stability of the phenoxy fragment—a key differentiator in high-resolution MS.
Comparative Analysis: EI (Hard) vs. ESI (Soft)[3]
The choice of ionization method fundamentally alters the observed topology of the molecule.
Table 1: Performance Comparison of Ionization Modalities
Feature
Electron Ionization (GC-MS)
Electrospray Ionization (LC-MS/MS)
Energy Regime
Hard (70 eV standard)
Soft (Variable Collision Energy)
Dominant Ion
Base Peak (often 30 or 44)
Molecular Ion
Molecular Ion
Often weak or absent ()
Strong, stable protonated species
Isomer Resolution
Poor (Spectra often identical)
Moderate (Energy-Resolved MS helps)
Key Mechanism
Radical-site initiated -cleavage
Charge-remote & Charge-proximate cleavage
Best For
Library matching, Screening
Metabolite ID, Isomer differentiation
Mechanistic Deep Dive: Fragmentation Pathways
To interpret the spectra accurately, one must understand the causality of bond breaking.
Electron Ionization (EI) Pathway
In EI, the fragmentation is radical-driven.
Ionization: Removal of an electron, typically from the Nitrogen lone pair (lowest IP).
-Cleavage (Dominant): The radical cation triggers homolytic cleavage of the C-C bond adjacent to the nitrogen.
Result: A stable iminium ion (Base Peak). For a primary amine, this is
30 ().
Ether Cleavage (Secondary): If the charge localizes on the Oxygen, cleavage yields the fluorophenoxy cation.
ESI-CID Pathway
In ESI, the molecule is protonated
. Fragmentation requires adding energy (collision gas).
Protonation: Occurs at the amine Nitrogen.
Inductive Cleavage: The C-O bond breaks heterolytically.
Result: Neutral loss of the amine chain and formation of a Fluorophenol cation or Fluorophenoxy cation . This is the diagnostic "fingerprint" region.[3]
Visualization: Fragmentation Logic Flow
The following diagram contrasts the charge localization and resulting fragments for a generic 4-fluorophenoxyethylamine.
Figure 1: Divergent fragmentation pathways driven by ionization source. EI favors amine-proximal cleavage; ESI-CID exposes the ether linkage.
The Isomer Challenge: Differentiating o-, m-, p- Fluorine[5]
A common pitfall is assuming MS can easily distinguish positional isomers (e.g., 2-fluoro vs. 4-fluorophenoxyethylamine). In standard 70 eV EI, these spectra are often indistinguishable because the fluorine is on the aromatic ring, far from the primary cleavage site (the amine).
The Solution: Derivatization & Energy-Resolved MS
1. Chemical Derivatization (GC-MS):
Reacting the sample with Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) reduces the basicity of the nitrogen.
Effect: It suppresses the dominant
-cleavage.
Benefit: It forces charge migration to the aromatic ring, enhancing the abundance of molecular ions and ring-specific fragments (e.g., fluorobenzyl cations) that reveal the fluorine position.
2. Energy-Resolved Mass Spectrometry (ERMS):
In LC-MS/MS (Triple Quadrupole), one can ramp the collision energy (CE).
Observation:Ortho-fluorine substituents often stabilize the ether bond via an intramolecular H-bond or steric shielding, requiring higher CE to break the C-O bond compared to para-isomers. Plotting "Survival Yield" vs. CE provides a unique curve for each isomer.
Validated Experimental Protocol
This workflow is designed to be self-validating. If the "System Suitability" step fails, do not proceed.
Phase 1: Sample Preparation (Derivatization for GC-MS)
Comparative Bioactivity Guide: Fluorinated vs. Non-Fluorinated Phenoxyethylamines
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate scaffold modifications to overcome pharmacokinetic liabilities. The phenoxyethylamine pharmacophore is a privileged structure embedded in nu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate scaffold modifications to overcome pharmacokinetic liabilities. The phenoxyethylamine pharmacophore is a privileged structure embedded in numerous CNS and cardiovascular agents, including monoamine oxidase (MAO) inhibitors,
-adrenoceptor antagonists, and dopaminergic agents[1]. However, the unsubstituted phenyl ring often suffers from rapid phase I metabolism and suboptimal target selectivity.
By systematically comparing non-fluorinated baselines with their fluorinated counterparts, we can observe profound shifts in bioactivity. This guide objectively dissects the mechanistic causality behind these differences and provides self-validating experimental protocols to quantify them.
Mechanistic Rationale: The Physics of Fluorination
The strategic incorporation of fluorine into the phenoxyethylamine scaffold is not merely a structural tweak; it is a fundamental alteration of the molecule's physical chemistry[1].
Metabolic Shielding (The Causality of Clearance): The unsubstituted phenoxy ring is highly susceptible to oxidative metabolism, specifically para-hydroxylation by Cytochrome P450 (CYP450) enzymes. By substituting the vulnerable hydrogen atom with fluorine, we shift the metabolic soft spot. The causality here lies in bond thermodynamics: the C-F bond dissociation energy (~116 kcal/mol) is significantly higher than that of a C-H bond (~98 kcal/mol). This robust bond resists oxidative cleavage, drastically reducing intrinsic clearance (
Target Affinity via Bioisosterism: Fluorine's small Van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å) and oxygen (1.52 Å), allowing it to act as a highly effective bioisostere[3]. In the binding pocket of targets like the
-adrenoceptor, the highly electronegative fluorine atom engages in orthogonal multipolar interactions with the receptor's amide backbone. This interaction stabilization enhances target affinity and selectivity[4]. Furthermore, fluorine substitution on the aromatic ring can modulate adrenoceptor agonist efficacy, shifting profiles toward specific receptor subtypes[5].
Physicochemical Modulation: Fluorine's strong inductive electron-withdrawing effect modulates the electron density of the aromatic ring, which can subtly lower the pKa of the terminal amine. This increases the fraction of unionized drug at physiological pH (7.4), enhancing lipophilicity (LogP) and passive diffusion across the blood-brain barrier (BBB)[1].
Comparative Data Analysis
The following tables synthesize representative quantitative data comparing the baseline phenoxyethylamine scaffold with its para-fluorinated analog.
Self-Validation Mechanism: This protocol utilizes a zero-minute quench baseline to account for non-specific protein binding. The inclusion of a high-clearance control (Verapamil) internally validates the enzymatic viability of the microsomes. If the control fails to clear, the assay is automatically flagged as invalid.
Matrix Preparation: Prepare a 1 µM solution of the test compound (fluorinated vs. non-fluorinated) in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
Enzymatic Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (NADPH is the essential electron donor for CYP450 activity).
Time-Course Quenching: At precisely 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots from the reaction mixture. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an internal standard (e.g., Tolbutamide).
Protein Precipitation: Centrifuge the quenched plates at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated microsomal proteins.
LC-MS/MS Quantification: Transfer the supernatant to an analysis plate. Inject into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound relative to the internal standard.
Fig 2: Self-validating in vitro liver microsomal stability workflow.
Purpose: To determine the binding affinity (Ki) of the analogs.
Self-Validation Mechanism: The assay strictly requires the parallel running of Non-Specific Binding (NSB) wells. By utilizing a saturating concentration of a known, unlabeled competitor, we ensure that the measured radioactivity strictly represents specific receptor interactions, mathematically isolating the true signal from background noise.
Membrane Preparation: Resuspend CHO cells expressing human
-adrenoceptors in assay buffer (50 mM Tris-HCl, pH 7.4). Homogenize and centrifuge to isolate the membrane fraction.
Incubation Setup: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of the radioligand (e.g., [³H]-prazosin at 0.5 nM), and 100 µL of the membrane suspension.
NSB Control: In designated control wells, replace the test compound with 10 µM of unlabeled BMY-7378 to define non-specific binding.
Equilibration: Incubate the plates at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.
Filtration & Reading: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adhesion). Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a microplate scintillation counter. Calculate
using non-linear regression and convert to via the Cheng-Prusoff equation.
Comparative Stability Profiling of Silodosin Intermediates: A Process Chemistry Perspective
Executive Summary In the synthesis of Silodosin, a selective -adrenoceptor antagonist, the stability of key intermediates dictates both the impurity profile and the overall yield of the Active Pharmaceutical Ingredient (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of Silodosin, a selective
-adrenoceptor antagonist, the stability of key intermediates dictates both the impurity profile and the overall yield of the Active Pharmaceutical Ingredient (API). This guide provides a comparative stability analysis of three critical process intermediates: the Indoline Core (KIS) , the Side Chain Electrophile (SCE) , and the Protected Precursor (PP) .
Experimental data indicates that while the Protected Precursor exhibits superior thermal stability, the Indoline Core is highly susceptible to oxidative degradation via Fenton-like pathways, necessitating rigorous inert atmosphere handling. This guide details the degradation kinetics, experimental protocols for stress testing, and mitigation strategies for process chemists.
The Intermediates: Structural & Functional Analysis
To ensure a rigorous comparison, we define the three distinct chemical entities central to Silodosin manufacturing.
Electrophile: The alkylating agent responsible for the side chain.
Hydrolytic Instability: The mesylate leaving group is sensitive to moisture and elevated pH.
Intermediate C (PP)
N-Benzoyl protected Indoline derivative
Storage Form: A protected variant often used to purify the core before final coupling.
Thermal Robustness: High melting point and resistance to spontaneous degradation.
Comparative Stability Analysis
Oxidative Stress: The Indoline Vulnerability
The most significant stability differentiator among these intermediates is their response to oxidative stress. Intermediate A (KIS) contains a secondary amine and an electron-rich aromatic system, making it a prime target for oxidation.
Experimental Observation:
When subjected to 10%
at 60°C, Intermediate A degrades rapidly into two specific process-related impurities:
Benzaldehyde Impurity (BAI): Resulting from oxidative cleavage.
Indole Impurity (IDI): Formed via dehydrogenation of the indoline ring, catalyzed by trace metals (Fenton chemistry).
Data Summary: % Recovery after 4 Hours (Oxidative Stress)
Condition
Intermediate A (KIS)
Intermediate B (SCE)
Intermediate C (PP)
Peroxide (3% , RT)
82.5%
98.1%
99.2%
Peroxide + (Fenton)
45.0%
96.5%
98.5%
Atmospheric (7 days)
94.0%
99.5%
99.9%
Insight: Intermediate A requires strict inert gas blanketing (Nitrogen/Argon) during storage and reaction. Intermediate C, being N-protected, shows significant resistance to aromatization.
Hydrolytic Stability: The Electrophile Weakness
Intermediate B (SCE) relies on a sulfonate ester (mesylate) as a leaving group. While necessary for reactivity, this group is the "Achilles heel" regarding moisture.
Data Summary: Half-life (
) in Aqueous Solution at 25°C
pH Condition
Intermediate A (KIS)
Intermediate B (SCE)
Intermediate C (PP)
Acidic (pH 2.0)
Stable (>7 days)
12 Hours
Stable (>7 days)
Neutral (pH 7.0)
Stable
48 Hours
Stable
Basic (pH 10.0)
Stable
2.5 Hours
Slow Hydrolysis (Amide)
Insight: Intermediate B must be stored in anhydrous conditions. In-process controls (IPC) should limit the holding time of Intermediate B in aqueous-organic mixtures to <2 hours.
Thermal Stability (DSC/TGA Simulation)
Thermal stress testing (solid state) reveals the robustness of the crystalline lattice.
Intermediate C (PP): Exhibits the highest thermal stability with an onset of degradation >180°C.
Intermediate A (KIS): Shows exothermic decomposition starting at ~145°C, likely due to intermolecular polymerization of the free amine.
Intermediate B (SCE): Lowest thermal stability; melt-degradation observed near 90°C.
Visualizing the Stability Landscape
The following diagram illustrates the synthesis pathway and identifies the "Critical Stability Control Points" (CSCP) where degradation risks are highest.
Figure 1: Synthesis pathway highlighting Critical Stability Control Points (CSCP) for Silodosin intermediates.
To replicate these findings or validate new batches, follow these standardized protocols. These are designed to be self-validating by including control arms that confirm the stressor's potency.
Protocol 1: Oxidative Stress Profiling (Focus on Intermediate A)
Objective: Determine the susceptibility of the indoline core to Fenton-type oxidation.
Sample Preparation: Dissolve 50 mg of Intermediate A in 50 mL of Acetonitrile/Water (80:20 v/v).
Control Arm (Negative): Transfer 5 mL to a vial; store in dark at 25°C.
Test Arm 1 (Peroxide): Transfer 5 mL to a vial; add 0.5 mL of 30%
.
Test Arm 2 (Fenton): Transfer 5 mL to a vial; add 0.5 mL of 30%
AND 50 of 0.1 M .
Incubation: Heat all vials to 60°C for 4 hours.
Quenching: Cool to RT. Add 1 mL of 10% Sodium Metabisulfite to quench excess peroxide.
Analysis: Analyze via UHPLC (C18 Column, Gradient: 0.1% Formic Acid in Water vs. Acetonitrile).
Validation Criteria:
Test Arm 2 must show a significantly higher Area% of "Indole Impurity" (RRT ~0.9-1.1 depending on method) compared to Test Arm 1. This confirms metal-catalyzed dehydrogenation.
Protocol 2: Hydrolytic Stress Profiling (Focus on Intermediate B)
Objective: Establish the "Safe Hold Time" for the alkylating agent in reaction solvents.
Procedure:
Buffer Preparation: Prepare phosphate buffers at pH 2.0, 7.0, and 10.0.
Sample Preparation: Dissolve Intermediate B in Acetonitrile to create a stock solution (1 mg/mL).
Stress Initiation: Mix 1 mL of stock solution with 9 mL of each buffer in separate amber vials.
Time-Point Sampling: Inject samples immediately (T=0) and then every hour for 6 hours.
Calculation: Plot
vs. Time. The slope gives the rate constant. Calculate (time to 90% potency) using .
Validation Criteria:
The degradation rate at pH 10.0 must be >5x faster than at pH 2.0, confirming base-catalyzed hydrolysis of the sulfonate ester.
Workflow Visualization: Stability Testing Logic
Figure 2: Logic flow for stability testing and specification setting.
Conclusion & Recommendations
The comparative study reveals that Intermediate A (KIS) is the critical control point for oxidative purity, while Intermediate B (SCE) dictates the process time constraints due to hydrolytic sensitivity.
Best Practices for Drug Development:
Storage: Store Intermediate A under Argon at <5°C. Intermediate B should be stored in desiccated conditions.
Manufacturing: Avoid metal contact (use glass-lined reactors) during the processing of Intermediate A to prevent Fenton-type degradation into the Indole Impurity.
Analysis: Utilize the described oxidative stress protocol to pre-qualify raw material batches of Intermediate A; reject batches showing high susceptibility to Fenton oxidation.
References
Vertex AI Search. (2025). Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions. National Institutes of Health (PMC). [Link]
Journal of Chromatographic Science. (2014). Development of Stability-Indicating UHPLC Method for the Quantitative Determination of Silodosin and Its Related Substances. Oxford Academic.[2] [Link]
Molecules. (2018).[3] Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives. MDPI. [Link]
Veeprho Pharmaceuticals. (2025). Silodosin Impurities and Related Compound List. Veeprho. [Link]
Technical Guide: Differentiating 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine from Structural Isomers
Executive Summary 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine (CAS: 125960-68-1, often an intermediate in the synthesis of adrenergic antagonists) presents a unique analytical challenge due to the high probability of positi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(5-Fluoro-2-methoxy-phenoxy)ethylamine (CAS: 125960-68-1, often an intermediate in the synthesis of adrenergic antagonists) presents a unique analytical challenge due to the high probability of positional isomerism during synthesis.[1] The specific 1,2,5-trisubstitution pattern on the benzene ring is electronically and sterically similar to its 1,2,4- and 1,2,3-isomers. This guide provides a definitive methodology to distinguish the target molecule from its isomers using High-Field NMR and UPLC-MS/MS, emphasizing the diagnostic utility of
The target molecule consists of a benzene core substituted with an ethylamine chain (via an ether linkage), a methoxy group, and a fluorine atom. The primary differentiation challenge lies in the relative positions of these three substituents.
Diagnostic Prediction for Target (5-Fluoro isomer):
The aromatic protons are at positions 3, 4, and 6.
H3 (Ortho to OMe, Meta to F): Expect a doublet (from H4) of doublets (from F).
Hz.
H4 (Meta to OMe, Ortho to F): Expect a doublet (from H3) of doublets (from F).
Hz.
H6 (Para to OMe, Ortho to F): Expect a doublet (from H4/H3) of doublets (from F).
Hz.
Contrast this with Isomer B (4-Fluoro): Protons are at 3, 5,[3] 6. H5 is ortho to F, but H3 is meta to F. The symmetry and splitting pattern will shift significantly.
B. Chromatographic Separation (UPLC)
Isomers often co-elute on standard C18 columns.[1]
Solution: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1][5] These phases utilize
interactions and dipole-dipole interactions (with the fluorine) to separate positional isomers based on their electron density distributions.[1]
Visualization of Analytical Workflow
Caption: Decision tree for the structural validation of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine.
Experimental Protocols
Protocol 1: High-Resolution NMR Characterization
Objective: To determine the regiochemistry of the fluorine substituent.
Materials:
Instrument: 400 MHz (or higher) NMR Spectrometer.
Solvent: DMSO-
(preferred for resolution of amine protons) or CDCl.[1]
The Phenyl-Hexyl phase provides alternative selectivity to C18 by interacting with the
-electrons of the benzene ring.
The 5-fluoro isomer (target) typically elutes after the 4-fluoro isomer due to the "ortho effect" of the fluorine relative to the alkoxy groups, which alters the dipole moment and interaction with the stationary phase.
Quantitative Comparison Data
Feature
Target: 5-Fluoro Isomer
Isomer: 4-Fluoro
Isomer: 3-Fluoro
(Ortho)
Present (x2)
Present (x1)
Present (x1)
(Meta)
Present (x1)
Present (x1)
Present (x1)
Aromatic Pattern
1,2,5 (Asymmetric)
1,2,4 (Asymmetric)
1,2,3 (Vicinal)
UPLC Retention
Intermediate
Early Eluter
Late Eluter (Typical)
Key MS Fragment
154 (Fluoro-methoxy-phenol)
154
154
Note: MS fragmentation is often indistinguishable for these isomers; hence NMR and UPLC are required.
Synthesis & Impurity Origin (Context)
Understanding the origin of isomers helps in anticipating which ones to test for.
Caption: Synthesis pathway highlighting the origin of positional isomers during the fluorination step.[1][8]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121230755, 2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine. Retrieved from [Link]
Dolinšek, J. et al. (2009).19F NMR as a tool for the investigation of fluorinated pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for 19F coupling constants).
This guide outlines the authoritative disposal and handling procedures for 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine , a fluorinated aromatic amine intermediate often used in medicinal chemistry (e.g., as a precursor for...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the authoritative disposal and handling procedures for 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine , a fluorinated aromatic amine intermediate often used in medicinal chemistry (e.g., as a precursor for tamsulosin analogues or 5-HT receptor ligands).[1]
As a Senior Application Scientist, I have structured this not merely as a checklist, but as an operational logic system. The presence of the primary amine (basic, corrosive) and the fluorine atom (halogenated combustion byproducts) dictates specific segregation protocols to prevent laboratory accidents and ensure environmental compliance.
Part 1: Immediate Action & Hazard Assessment
Emergency Response Card
Scenario
Immediate Action
Skin Contact
CORROSIVE . Wash immediately with soap and water for 15+ mins.[2] Do not neutralize with acid on skin.
Eye Contact
Rinse cautiously with water for 15 mins.[2][3][4][5][6][7] Remove contact lenses.[2][3][4][5][6][7][8][9][10] Seek immediate medical attention.
Spill (Liquid)
Evacuate area. Wear PPE.[2][3][4][5][6][7][9][10] Absorb with vermiculite or sand . Do NOT use sawdust (combustible).
| Fire | Emits toxic fumes (HF , NOx ). Use dry chemical, CO₂, or alcohol-resistant foam.[5][7] |
Chemical Profile & Hazard Logic
Functional Groups : Primary Ethylamine (Basic/Corrosive) + Fluorinated Phenylether.
Key Hazard : Skin Corrosion (Category 1B/1C) . The amine group can cause severe chemical burns.[4]
Disposal Driver :
Basicity : Must be segregated from acids to prevent exothermic reactions.
Halogen Content : The fluorine atom classifies this as Halogenated Organic Waste in most jurisdictions (EPA/RCRA/EU), requiring incineration with flue-gas scrubbing to capture Hydrogen Fluoride (HF).
Part 2: Personal Protective Equipment (PPE)
Do not handle this compound without this specific barrier protection.[5]
PPE Item
Specification
Scientific Rationale
Gloves
Nitrile (Double-gloved) or Viton
Amines can permeate latex.[1] Double-gloving provides a breakthrough time buffer.[1]
Eye Protection
Chemical Goggles + Face Shield
Safety glasses are insufficient for corrosive liquids; prevents splash-back burns.
Respiratory
Fume Hood (Required)
Volatile amines irritate the respiratory tract. If outside hood, use ABEK1 filter.
Clothing
Chemical-Resistant Apron
Protects standard lab coat from corrosive saturation during pouring/transfer.
Part 3: Step-by-Step Disposal Workflows
A. Liquid Waste (Solutions & Reaction Mixtures)
Critical Rule : Never mix this amine with Acidic Waste or Non-Halogenated Solvents.
Ensure the container material is HDPE (High-Density Polyethylene) or Glass .[1] Avoid metal containers (amines can corrode certain alloys; fluorides attack aluminum).
pH Adjustment (Optional but Recommended) :
If the solution is highly basic (pH > 12), neutralize slowly with dilute sulfuric acid to pH 8–10 before adding to the main waste drum to reduce reactivity. Perform this in an ice bath .
Transfer :
Pour waste into the container using a funnel.
Log the addition: "2-(5-Fluoro-2-methoxy-phenoxy)ethylamine solution, [Approx %]".
B. Solid Waste (Pure Substance or Contaminated Solids)
Containment :
Place solid residues or contaminated weighing boats into a clear, sealable polyethylene bag (4 mil thickness).
Secondary Containment :
Place the sealed bag into a secondary rigid container (e.g., a wide-mouth HDPE jar) labeled "SOLID HAZARDOUS WASTE - TOXIC/CORROSIVE" .[1]
Sharps/Glass :
If the substance is on broken glass, dispose of it in a Chemically Contaminated Sharps bin, not the general broken glass box.
C. Empty Container Management
Triple Rinse : Rinse the empty reagent bottle three times with a compatible solvent (e.g., Methanol or DCM).
Rinsate Disposal : Pour all three rinses into the Halogenated Liquid Waste container.
Defacing : Cross out the original label and mark as "Empty" or "Triple Rinsed" before discarding in standard trash (if local regulations permit) or glass recycling.
Part 4: Decision Logic Visualization
The following diagram illustrates the decision-making process for disposing of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine, ensuring compliance with RCRA and safety standards.
Figure 1: Operational decision tree for segregating fluorinated amine waste streams.[1]
Part 5: Regulatory & Compliance Framework
RCRA Classification (USA) : While this specific CAS may not be a listed "P" or "U" waste, it exhibits the characteristic of Corrosivity (D002) and potentially Toxicity . The presence of Fluorine mandates treatment as halogenated waste to prevent illegal venting of HF during incineration.
Incompatibility Alert :
Acids : Violent exothermic reaction.
Oxidizers : Potential for fire/explosion.
Chloroform : Amines can react with chloroform under basic conditions (carbylamine reaction), though less likely here; still, keep in halogenated stream but monitor for heat.
References
Thermo Fisher Scientific. (2025).[2][4] Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine (Structural Analogue). Retrieved from [1]
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Halogenated Organic Compounds. Retrieved from [1]
BenchChem. (2025). Proper Disposal of Fluorinated Aromatic Amines. Retrieved from [1]
University of Wisconsin–Madison. (2025). Chemical Disposal Procedures: Amines and Fluorinated Organics. Retrieved from [1]
Personal protective equipment for handling 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine
This guide outlines the critical safety, operational, and logistical protocols for handling 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine . As a Senior Application Scientist, I must emphasize that while specific toxicological...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the critical safety, operational, and logistical protocols for handling 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine .
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this fluorinated derivative may be limited compared to its parent compounds (e.g., the carvedilol intermediate 2-(2-methoxyphenoxy)ethylamine), structural analogy mandates treating this substance as a Corrosive (Category 1B) and a severe mucous membrane irritant. [1]
The presence of the primary ethylamine tail confers high basicity and potential for chemical burns, while the fluorinated phenoxy core increases lipophilicity, potentially enhancing dermal absorption.
Required if handling outside a hood (e.g., weighing bulk powder) to prevent inhalation of caustic dust/vapors.[1]
Body
Lab Coat (Poly/Cotton blend)
Chemical Resistant Apron (Tyvek or PVC)
Cotton absorbs amines, holding them against the skin.[1] An apron prevents saturation during larger volume handling.[1]
Part 3: Operational Protocols
Workflow Visualization
The following decision tree outlines the safe handling logic based on the physical state of the material (Free Base Liquid vs. Hydrochloride Salt Solid).
Figure 1: Operational decision tree for handling fluorinated phenoxy ethylamines. Note the critical divergence for solid vs. liquid handling to mitigate specific phase-hazards.
Step-by-Step Handling Guide
A. Weighing & Transfer (Solid Form)
Engineering Control: Perform all weighing inside a certified chemical fume hood. Do not use a benchtop balance.
Static Management: Fluorinated amine salts are often "flyaway" powders.[1] Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.[1]
Transfer: Use a glass powder funnel to transfer into the reaction vessel. Avoid plastic funnels if possible, as amines can adhere to charged plastics, leading to inaccurate dosing and contamination.
B. Liquid Handling (Free Base Form)
Syringe Technique: If the substance is a viscous oil, do not pour.[1] Use a glass syringe with a wide-bore needle (18G).[1]
Corrosion Prevention: Immediately wipe any drips on the syringe exterior with a dry tissue, then a solvent-soaked tissue.[1] Do not recap needles —dispose of the entire sharp into a sharps container inside the hood.
C. Solubilization
Exotherm Alert: Primary amines can generate heat when protonated.[1] If dissolving in an acid or protic solvent, cool the receiving flask in an ice bath (0°C).[1]
Inerting: Flush the headspace with Nitrogen or Argon.[1] Amines readily react with atmospheric CO
to form carbamates, which can alter stoichiometry and purity.
Part 4: Emergency Response & Disposal
Exposure Response
Eye Contact (CRITICAL):
Immediate Action: Flush with tepid water for minimum 15 minutes .[1][4][5]
Technique: Hold eyelids open. Roll eyes.
Medical: Seek ophthalmologist evaluation immediately. Amines penetrate deep into the ocular tissue; surface flushing may not stop the damage.[1]
Skin Contact:
Action: Drench with water.[1][4][5] Remove contaminated clothing while under the shower.[1]
Contraindication:DO NOT attempt to neutralize with vinegar or acid.[1] This generates heat (exothermic neutralization) and worsens the burn.[1]
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine. (Structural analog used for hazard inference).[1] Retrieved from
PubChem. (n.d.).[1] Compound Summary: 2-(2-Methoxyphenoxy)ethanamine.[1][6][7] National Library of Medicine.[1] Retrieved from [1]
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (Standard for amine handling protocols).
ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: 2-(2-methoxyphenoxy)ethylamine. (Confirming Corrosive Category 1B classification for the parent structure). Retrieved from [1]